molecular formula C12H24O12 B142596 Trehalose monohydrate CAS No. 6138-23-4

Trehalose monohydrate

Cat. No.: B142596
CAS No.: 6138-23-4
M. Wt: 360.31 g/mol
InChI Key: PZVLBICKVLYSRO-INJDEQCRSA-N
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Description

Trehalose dihydrate is an organic molecular entity. It contains a trehalose.

Properties

CAS No.

6138-23-4

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1

InChI Key

PZVLBICKVLYSRO-INJDEQCRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O

Appearance

Assay:≥95%A crystalline solid

Other CAS No.

6138-23-4

Synonyms

Trehalose Dihydrate;  α,α-Trehalose Dihydrate;  α-D-Glucopyranosyl α-D-Glucopyranoside Dihydrate; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Trehalose Monohydrate & The Amorphous Glass Transition (Tg)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trehalose is a non-reducing disaccharide widely utilized in biopharma for its exceptional ability to stabilize protein structures and lipid membranes during desiccation (lyophilization) and thermal stress.[1][2]

The Scientific Conflict: Users often query "Trehalose Monohydrate Tg." This is technically a misnomer that leads to experimental failure.

  • Crystalline State: Stable Trehalose exists primarily as a Dihydrate (

    
    ) with a melting/dehydration point, not a Tg.
    
  • Amorphous State: The Glass Transition (

    
    ) applies to the Amorphous  phase.
    
  • The "Monohydrate" Stoichiometry: A water content of ~5.0% (w/w) corresponds stoichiometrically to a monohydrate. At this specific hydration level, the

    
     of amorphous trehalose drops from ~115°C (dry)  to approximately 40°C–50°C , drastically altering stability profiles.
    

This guide analyzes the thermodynamics of the trehalose-water system, establishing the critical relationship between residual moisture and the glass transition temperature.

Part 1: Thermodynamics & Phase Behavior[3]

To control stability, one must distinguish between the melting of the crystal and the softening of the glass.

The Dehydration Pathway

Commercial trehalose is supplied as Trehalose Dihydrate . Upon heating or lyophilization, it undergoes dehydration.

  • Melting Point (

    
    ):  The dihydrate undergoes a pseudo-melting/dehydration endotherm at ~97°C – 100°C .
    
  • Glass Transition (

    
    ):  Only after the crystal structure is broken (via melting or dissolution) and rapidly cooled/dried does the material become amorphous .
    
The Gordon-Taylor Relationship

The


 of amorphous trehalose is governed by the Gordon-Taylor equation , which describes how water (a plasticizer with 

) depresses the

of the sugar.[3]


  • 
    : Weight fractions of Trehalose and Water.[4]
    
  • 
    : 
    
    
    
    of Dry Trehalose (~115°C / 388 K).
  • 
    : 
    
    
    
    of Water (~ -135°C / 138 K).
  • 
    : Gordon-Taylor constant (Experimental value for Trehalose 
    
    
    
    ).[4]
Visualization: Phase Transition Logic

The following diagram illustrates the pathway from the stable crystalline dihydrate to the amorphous glass.

TrehalosePhase Figure 1: Trehalose Phase Transition Pathways Dihydrate Trehalose Dihydrate (Crystalline) Tm ~97-100°C Dehydration Dehydration Process (Heating or Lyophilization) Dihydrate->Dehydration Heat/Vac Anhydrate Anhydrate Beta (Crystalline) Tm ~215°C Dehydration->Anhydrate Slow Heat (Annealing) Amorphous Amorphous Glass (Disordered) Tg ~115°C (Dry) Dehydration->Amorphous Rapid Quench or Freeze-Dry Rubber Rubbery State (Viscous Liquid) Amorphous->Rubber Heat > Tg Rubber->Anhydrate Recrystallization (Devitrification)

Figure 1: The transition from crystalline dihydrate to amorphous glass requires energy input (dehydration) and kinetic trapping (quenching/drying).

Part 2: Critical Data – Tg vs. Water Content

The term "this compound" in a formulation context usually refers to an amorphous matrix containing ~5% water. The table below demonstrates why this specific water content is a critical stability risk.

Table 1: Glass Transition Temperature of Amorphous Trehalose at Varying Moisture Levels[6]
State / StoichiometryWater Content (% w/w)Approx.[5][4][6][7] Tg (°C)Stability Implication
Anhydrous Glass 0.0%115°C – 120°C Maximum Stability. Suitable for high-temp storage.
Trace Moisture1.0%~95°CHigh Stability.
Low Moisture2.5%~75°CStandard Lyophilized Cake target.
"Monohydrate" Equiv. ~5.1% 40°C – 50°C CRITICAL RISK. Tg approaches accelerated storage temps (40°C).
High Moisture10.0%~10°CUnstable at Room Temp. Collapse/Crystallization likely.

Technical Insight: Note that at 5% water content, the


 drops to roughly 45°C. If you perform accelerated stability testing at 40°C, you are dangerously close to the glass transition (

). This proximity allows molecular mobility, leading to protein aggregation or crystallization of the excipient.

Part 3: Experimental Protocol (mDSC)

Standard DSC often fails to detect the


 of trehalose because the enthalpic relaxation  (aging peak) overlaps with the glass transition, or the dehydration endotherm of residual water masks the shift.

Modulated DSC (mDSC) is the required standard for accurate


 determination.
Protocol: Determination of Tg in Hydrated Trehalose

Objective: Isolate the Reversible Heat Flow (


) from the Non-Reversible Heat Flow (Enthalpic Relaxation/Dehydration).
  • Sample Prep:

    • Weigh 2–5 mg of sample into a Hermetic Aluminum Pan (Tzero).

    • Crucial: Do not use pinhole pans if measuring the

      
       of the specific hydration state; water loss during the scan will artificially raise the observed 
      
      
      
      .
  • Instrument Parameters:

    • Mode: Modulated DSC.

    • Average Heating Rate: 2°C/min (Slower than standard 10°C/min to allow modulation).

    • Modulation Amplitude: ±0.5°C or ±1.0°C.

    • Modulation Period: 60 seconds.

    • Range: -20°C to 160°C.

  • Data Analysis:

    • Select the Reversing Heat Flow signal.

    • Identify the step change (inflection point). This is the

      
      .
      
    • Ignore the endothermic peaks in the Non-Reversing or Total Heat Flow signals (these are relaxation or evaporation events).

Visualization: DSC Decision Logic

DSCProtocol Figure 2: Decision Tree for Thermal Analysis of Trehalose Start Start: Measure Trehalose Tg CheckWater Is the sample hydrated? Start->CheckWater Standard Standard DSC (10°C/min) CheckWater->Standard No (Dry Pure) Modulated Modulated DSC (mDSC) (2°C/min, +/- 1°C) CheckWater->Modulated Yes (Lyophilized/Hydrated) Pan Use Hermetic Pan (Prevent water loss) Modulated->Pan Signal Analyze Reversing Heat Flow Pan->Signal Result Accurate Tg Detected Signal->Result

Figure 2: Protocol selection is critical. Standard DSC often misinterprets dehydration as a transition.

Part 4: Application in Drug Development

Lyophilization Cycle Design

In freeze-drying, the Collapse Temperature (


)  is closely related to the 

(Glass transition of the maximally freeze-concentrated solution).
  • Trehalose

    
    :  -30°C to -28°C.
    
  • Implication: Primary drying must be conducted with a product temperature below -30°C to prevent cake collapse.

The "Crystallization Kill Switch"

If an amorphous trehalose cake absorbs moisture to the "monohydrate" level (~5% water), the


 drops to ~45°C.
  • If the storage temperature exceeds 45°C, the amorphous rubber crystallizes into Trehalose Dihydrate .

  • Consequence: The water held in the amorphous matrix is expelled into the crystal lattice or released as free water, causing hydrolysis of the API (Active Pharmaceutical Ingredient) and physical cake failure.

References

  • Crowe, J. H., et al. (1998). The role of vitrification in anhydrobiosis. Annual Review of Physiology. Link

  • Hancock, B. C., & Zografi, G. (1994). The relationship between the glass transition temperature and the water content of amorphous pharmaceutical solids. Journal of Pharmaceutical Sciences. Link

  • Chen, T., et al. (2000).[8] The influence of residual moisture on the stability of freeze-dried proteins. Pharmaceutical Research. Link

  • Roos, Y. H. (1993). Melting and glass transitions of low molecular weight carbohydrates. Carbohydrate Research. Link

  • Taylor, L. S., & York, P. (1998). Characterization of the phase transitions of trehalose dihydrate on heating and subsequent dehydration. Journal of Pharmaceutical Sciences. Link

Sources

chemical structure of alpha,alpha-trehalose monohydrate

Chemical Structure & Polymorphic Characterization of -Trehalose

Technical Guide for Pharmaceutical & Structural Biology Applications[1]
Part 1: Executive Technical Summary

Editorial Note on Nomenclature: While the term "Trehalose Monohydrate" appears occasionally in loose colloquy, it is a chemical misnomer in the context of stable phases. The thermodynamically stable crystalline form of

Dihydrate

112

-Trehalose Dihydrate

Core Significance:


1234512
Part 2: Molecular Architecture & Crystallography
1. Chemical Connectivity & Stereochemistry

The molecule consists of two D-glucopyranose rings joined by an

16

  • IUPAC Name:

    
    -D-glucopyranosyl-(1
    
    
    1)-
    
    
    -D-glucopyranoside[1][2][3][4]
  • Symmetry: The molecule possesses approximate

    
     symmetry, with the glycosidic oxygen serving as the axis. This symmetry is crucial for its ability to fit into structured water networks.[2]
    
  • Conformation: Both glucose rings adopt the

    
     chair conformation.[1][2][6] The glycosidic torsion angles (
    
    
    ) favor a folded "clam-shell" geometry, where the hydrophilic faces are exposed to solvent while the hydrophobic patches are partially shielded.
2. Crystallographic Data (The Dihydrate Form)

The stability of the dihydrate arises from a specific hydrogen-bonding network where the two water molecules act as structural bridges between trehalose units.[7]

ParameterValueNotes
Crystal System OrthorhombicDistinct from the monoclinic anhydrous form.[1][2]
Space Group

Chiral space group common for biological molecules.[2]
Unit Cell Dimensions

Å

Å

Å
Dimensions allow for the inclusion of water channels.
Z (Formula Units) 4Four dihydrate molecules per unit cell.[1][2][6]
Density (

)
~1.52 g/cm³Slightly denser than the anhydrous form due to efficient packing.[2]

The Role of Lattice Water: The two water molecules in the asymmetric unit are not merely "filling space"; they are integral to the crystal lattice energy.

  • Water A: Bridges the O2 and O6 hydroxyls of adjacent trehalose molecules.

  • Water B: Forms a tetrahedral H-bond network connecting the glycosidic oxygen to the crystal lattice, stabilizing the otherwise flexible 1,1-linkage.

Part 3: Bioprotection Mechanisms & Phase Behavior

The structural uniqueness of trehalose dictates its function as a bioprotectant. Two competing yet complementary hypotheses explain this, both rooted in the chemical structure.

Mechanism 1: Water Replacement Hypothesis

Because the

Mechanism 2: Vitrification (Glass Formation)

Trehalose has an unusually high glass transition temperature (

121212

Bioprotection_Mechanismcluster_TrehaloseTrehalose InterventionDesiccationDesiccation StressTrehaloseTrehalose DihydrateDesiccation->TrehaloseAdd ExcipientNative_ProteinNative Protein(Hydrated)Native_Protein->DesiccationH_BondingH-Bond Replacement(Mimics Water)Trehalose->H_BondingDirect InteractionGlass_StateAmorphous Glass(High Tg)Trehalose->Glass_StateVitrificationProtected_StateStabilized Protein(Anhydrobiotic)H_Bonding->Protected_StatePrevents UnfoldingGlass_State->Protected_StateImmobilizes Structure

Figure 1: Dual mechanism of bioprotection.[1][2] The chemical structure allows both direct H-bonding substitution and the formation of a rigid glass matrix.

Part 4: Analytical Characterization Protocols

To verify the identity and purity of

1. X-Ray Powder Diffraction (XRPD)

This is the definitive method for polymorphic identification.[2]

  • Protocol: Grind sample to fine powder (<50 µm). Scan from

    
     to 
    
    
    .[2]
  • Key Diagnostic Peaks (Dihydrate):

    • 12.5° (

      
      ):  Strong intensity, characteristic of the hydrate.[8]
      
    • 23.8° (

      
      ):  Distinct secondary peak.[1][2]
      
    • Note: Anhydrous forms show a shift, often with a prominent peak near 10.6° or 17°.[1][2]

2. Differential Scanning Calorimetry (DSC)

Thermal analysis reveals the dehydration and melting events.[8][9]

  • Protocol: Hermetically sealed aluminum pans with a pinhole (to allow water escape). Heating rate 10°C/min.[2]

  • Thermogram Features:

    • Endotherm 1 (~97-100°C): Dehydration of the dihydrate to the anhydrous form. This is a broad peak corresponding to the loss of 2 moles of water.

    • Endotherm 2 (~203-210°C): Melting of the resulting anhydrous

      
      -polymorph.
      
    • Warning: If the pan is sealed without a pinhole, the "melting" of the dihydrate (dissolution in its own crystal water) may occur, complicating interpretation.

3. Phase Transition Workflow

The following diagram illustrates the phase changes trehalose undergoes during processing (e.g., lyophilization or spray drying).

Phase_TransitionsDihydrateTrehalose Dihydrate(Stable Crystalline)Anhydrate_BetaAnhydrous Form β(Stable Anhydrate)Dihydrate->Anhydrate_BetaHeating (>130°C)Anhydrate_AlphaAnhydrous Form α(Unstable Isomorph)Dihydrate->Anhydrate_AlphaVacuum Drying (<60°C)SolutionAqueous SolutionSolution->DihydrateSlow CrystallizationAmorphousAmorphous Glass(Hygroscopic)Solution->AmorphousFreeze Drying / Spray DryingAmorphous->DihydrateExposure to Humidity (>40% RH)Anhydrate_Alpha->DihydrateRehydration

Figure 2: Phase transition map.[1][2] Note that the "Amorphous" phase is the target for drug delivery, but it will revert to the stable Dihydrate if exposed to moisture.

References
  • Taga, T., Senma, M., & Osaki, K. (1972).[1][2][6] The Crystal and Molecular Structure of Trehalose Dihydrate. Acta Crystallographica Section B. [1][2]

  • Jeffrey, G. A., & Nanni, R. (1985).[1][2] The crystal structure of anhydrous alpha,alpha-trehalose at -150 degrees. Carbohydrate Research.

  • Crowe, J. H., et al. (2001).[1][2] The trehalose myth revisited: Introduction to a symposium on stabilization of cells in the dry state. Cryobiology. (Foundational text on the Water Replacement Hypothesis).

  • Nagase, H., et al. (2008).[1][2] Crystal structure of an anhydrous form of trehalose: structure of water channels of trehalose polymorphism. The Journal of Physical Chemistry B.

  • Taylor, L. S., & York, P. (1998).[1][2] Characterization of the phase transitions of trehalose dihydrate on heating and subsequent dehydration. Journal of Pharmaceutical Sciences.

Technical Deep Dive: Trehalose Monohydrate – The Non-Reducing Standard in Biostabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of biologics, the choice of excipient is rarely about simple "bulking." It is a decision governed by thermodynamics and molecular kinetics. Trehalose Monohydrate (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) stands as the gold standard for stabilizing labile proteins, not merely because it is a sugar, but because of its unique non-reducing architecture .[1]

Unlike glucose or lactose, trehalose lacks a free aldehyde group due to its specific


-1,1-glycosidic linkage.[1] This structural feature confers total immunity to the Maillard reaction, a critical advantage when formulating amine-rich active pharmaceutical ingredients (APIs).[1] Furthermore, its high glass transition temperature (

) relative to sucrose allows for superior vitrification, immobilizing proteins in a rigid, amorphous matrix that arrests degradation pathways.[1][2]

This guide dissects the physicochemical properties of trehalose, provides a validated protocol for verifying its non-reducing status, and outlines a rational lyophilization cycle design.

Part 1: Molecular Architecture & The "Non-Reducing" Advantage

The -1,1-Glycosidic Bond

The defining feature of trehalose is the linkage between two glucose units.[3] In reducing sugars (e.g., maltose, lactose), the anomeric carbon of one unit is linked to a non-anomeric carbon of the other, leaving one hemiacetal group free to ring-open and form a reactive aldehyde.

In trehalose, the bond connects both anomeric carbons (C1 to C1). This "head-to-head" connection locks both rings, preventing mutarotation and the formation of the open-chain aldehyde form.

Why this matters for Drug Development:

  • Maillard Reaction Immunity: The Maillard reaction requires a reducing sugar (carbonyl source) and an amino group (protein lysine/arginine residues).[1] Since trehalose cannot ring-open to present a carbonyl, it cannot covalently modify proteins, preventing browning and potency loss.[1]

  • Acid Stability: The 1,1-bond is thermodynamically more stable against hydrolysis than the 1,2-linkage of sucrose, making trehalose a superior choice for low-pH formulations.[1]

Visualization: The Non-Reducing Mechanism

The following diagram illustrates the structural difference that prevents the Maillard reaction in trehalose compared to a reducing sugar like maltose.

Trehalose_Structure cluster_0 Reducing Sugar (e.g., Maltose) cluster_1 Non-Reducing Trehalose Maltose Maltose (1,4-linkage) OpenChain Open Chain Form (Free Aldehyde) Maltose->OpenChain Mutarotation Maillard Maillard Reaction (Degradation) OpenChain->Maillard + Protein Protein Protein (Amine Group) Protein->Maillard Trehalose Trehalose (alpha,alpha-1,1-linkage) NoOpen Ring Locked (No Aldehyde) Trehalose->NoOpen Anomeric Carbons Bonded Stable Biologic Remains Intact NoOpen->Stable No Reaction

Figure 1: Comparative mechanism showing why Trehalose's 1,1-linkage prevents the Maillard reaction pathway.[1]

Part 2: Biostabilization Physics[1]

Trehalose protects biological structures through two primary, synergistic mechanisms. Understanding these allows for better concentration optimization in formulations.

Water Replacement Hypothesis

During drying (lyophilization or spray drying), the hydration shell of a protein is removed. Without this shell, proteins unfold to satisfy hydrogen bonding requirements, leading to irreversible aggregation.[1]

  • Mechanism: Trehalose hydroxyl groups form hydrogen bonds with the protein surface, effectively "replacing" the water molecules.[2][4] This preserves the native folding thermodynamics in the dry state (Crowe et al., 1988).

Vitrification (Glass Formation)[1]
  • Mechanism: Trehalose forms a high-viscosity amorphous glass upon drying.[1] This glass matrix physically immobilizes the protein, restricting translational and rotational motion.

  • The

    
     Advantage:  The Glass Transition Temperature (
    
    
    
    ) of dry, amorphous trehalose is approximately 115°C , significantly higher than sucrose (~65°C). This means trehalose-based formulations remain stable (glassy) at higher storage temperatures, reducing the risk of crystallization or collapse.[1]
Comparative Physicochemical Data
PropertyTrehaloseSucroseGlucoseSignificance
Reducing Character Non-Reducing Non-ReducingReducingTrehalose/Sucrose safe for proteins; Glucose causes browning.[1]
Glycosidic Bond

-1,1

-1,2
N/A1,1 bond offers superior acid hydrolysis resistance.[1]

(Anhydrous)
~115°C ~65°C~31°CHigher

= Better thermal stability during storage.[1]
Hygroscopicity Low (forms dihydrate)ModerateHighTrehalose dihydrate is stable; amorphous form requires moisture protection.[1]

Part 3: Experimental Protocols

Protocol A: Verification of Non-Reducing Status (DNS Assay)

Objective: To validate the purity of this compound raw material by confirming the absence of reducing sugars (e.g., glucose contamination from hydrolysis). Principle: 3,5-Dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid (orange-red) by free carbonyl groups under alkaline conditions.[1][5] Trehalose should yield a negative result.[1]

Materials:

  • DNS Reagent (1% DNS, 30% Sodium Potassium Tartrate, 1.6% NaOH).[1]

  • Spectrophotometer (540 nm).[1][6][7][8]

  • Standards: Glucose (Positive Control), Water (Blank).[1]

  • Sample: 10 mM Trehalose solution.

Workflow:

  • Preparation: Dissolve 1g DNS in 20mL 2M NaOH. Add 30g Na-K Tartrate. Dilute to 100mL with distilled water.

  • Reaction:

    • Tube 1 (Blank): 1mL Water + 1mL DNS Reagent.[1]

    • Tube 2 (Positive): 1mL 10mM Glucose + 1mL DNS Reagent.[1]

    • Tube 3 (Sample): 1mL 10mM Trehalose + 1mL DNS Reagent.[1]

  • Incubation: Boil all tubes in a water bath (100°C) for 5 minutes . (Color development occurs here).

  • Cooling: Cool to room temperature immediately in an ice bath to stop the reaction.

  • Measurement: Dilute with 10mL water. Measure Absorbance at 540 nm (

    
    ).[1][5][6][7][9]
    

Acceptance Criteria:

  • Glucose

    
     (Strong Orange/Red).[1]
    
  • Trehalose

    
     Blank (Yellow).[1] Any significant absorbance indicates hydrolysis or contamination.
    
Protocol B: Rational Lyophilization Cycle Design

Objective: To generate an amorphous trehalose cake that stabilizes a protein biologic. Critical Parameter: The product temperature (


) must remain below the glass transition of the freeze-concentrate (

) during primary drying. For Trehalose,

is typically -30°C to -40°C .[1][10]

Cycle Parameters:

PhaseShelf Temp (

)
Chamber PressureDurationRationale
1. Freezing -45°CAtmospheric2-4 hoursEnsure complete solidification below

(-30°C).[1]
2. Annealing (Optional) -20°CAtmospheric2-4 hoursOnly if crystallization of bulking agent (e.g., mannitol) is desired.[1] Avoid for pure trehalose systems to maintain amorphous glass.
3. Primary Drying -25°C to -10°C*60 - 100 mTorrUntil Pirani/Capacitance convergeKeep

(-32°C). Start conservative (-25°C) to prevent collapse.[1]
4. Secondary Drying +25°C to +40°C60 - 100 mTorr4-8 hoursDesorb bound water.[1] Ramp slowly (0.5°C/min) to avoid collapsing the cake before it dries.

Self-Validating Step:

  • End of Primary Drying Determination: Monitor the convergence of Pirani (thermal conductivity gauge) and Capacitance Manometer (absolute pressure) readings. When Pirani pressure drops to match Capacitance pressure, water vapor sublimation is complete.[1]

Visualization: Lyophilization Logic Flow

This diagram maps the critical decision points in the lyophilization process to ensure the trehalose matrix remains intact.

Lyo_Cycle Start Formulation (Trehalose + Protein) Freezing Freezing Step (Target -45°C) Start->Freezing Tg_Check Is T_product < Tg'? (Tg' ~ -30°C) Freezing->Tg_Check PrimaryDrying Primary Drying (Sublimation) Tg_Check->PrimaryDrying Yes Collapse Cake Collapse (Failure) Tg_Check->Collapse No (Temp too high) Success_Primary Amorphous Matrix Formed PrimaryDrying->Success_Primary Pirani/Capacitance Converge SecondaryDrying Secondary Drying (Desorption) Success_Primary->SecondaryDrying FinalProduct Stable Biologic (High Tg Glass) SecondaryDrying->FinalProduct

Figure 2: Decision logic for preventing cake collapse during Trehalose lyophilization.

References

  • Crowe, J. H., et al. (1988).[1][4] Interactions of Sugars with Membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] Link

  • Miller, G. L. (1959).[1][6] Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar. Analytical Chemistry. Link[1]

  • Carpenter, J. F., et al. (1997).[1] Rational Design of Stable Protein Formulations. Pharmaceutical Research. Link

  • Simperler, A., et al. (2006).[1] Glass Transition Temperatures of Glucose, Sucrose, and Trehalose: Single-State and Phase-Separated Forms. The Journal of Physical Chemistry B. Link[1]

  • USP-NF . Trehalose NF Monograph. United States Pharmacopeia.[1] (Requires Subscription for full text, general standard reference).

Sources

Technical Guide: Trehalose Polymorphism in Biologic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

From Raw Material to Stabilizing Matrix: Navigating the Dihydrate-Anhydrous Divide

Executive Summary

In the development of lyophilized biologics (monoclonal antibodies, vaccines, ADCs), trehalose is a gold-standard excipient due to its high glass transition temperature (


) and superior hydrogen-bonding capability. However, a critical dichotomy exists: Trehalose Dihydrate  is the stable, non-hygroscopic raw material used for manufacturing, while Amorphous Anhydrous Trehalose  is the functional state required in the final drug product to immobilize proteins.

Failure to understand the transition between these states leads to the most common stability failure in lyophilized products: devitrification . This guide analyzes the physicochemical distinctions between these forms and provides an evidence-based framework for processing trehalose to ensure long-term drug product stability.

Part 1: Physicochemical Fundamentals

Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) exhibits complex polymorphism. For the formulation scientist, the distinction is not merely academic; it dictates handling requirements and stability profiles.
Comparative Data Matrix
FeatureTrehalose Dihydrate (Crystalline)Anhydrous Trehalose (Amorphous)Anhydrous Trehalose (Crystalline

)
Role Raw Material (API/Excipient)Final Product MatrixStability Failure Product
Molecular Weight 378.33 g/mol 342.30 g/mol 342.30 g/mol
Structure Orthorhombic crystal, 2

per molecule
Disordered, glassy solidTriclinic crystal
Melting Point (

)
~97–100°C (Dehydration endotherm)N/A (Glass transition)~215°C
Glass Transition (

)
N/A~115–120°C (Dry)N/A
Hygroscopicity Non-hygroscopic (<0.5% uptake at 90% RH)Highly Hygroscopic Hygroscopic
Solubility (20°C) ~68.9 g/100g waterRapid dissolutionSlow dissolution
The Structural Distinction
  • The Dihydrate (Raw Material): The two water molecules in the dihydrate crystal lattice are "structural water," forming an isometric cage that prevents the sugar rings from packing too closely. This makes the dihydrate chemically stable and easy to handle in GMP warehouses.

  • The Amorphous Anhydrous (The Goal): When freeze-dried properly, trehalose loses its crystal structure. It forms a highly viscous "solid liquid" (glass). In this state, trehalose molecules form hydrogen bonds directly with the protein surface (Water Replacement Theory) and mechanically restrict protein unfolding (Vitrification).

Part 2: Thermodynamics & Phase Transitions

Understanding the energy landscape is vital for designing the lyophilization cycle. If the process temperature exceeds the collapse temperature (


) or if residual moisture lowers the 

too much, the amorphous matrix will collapse and crystallize.
Visualization: The Trehalose Phase Map

The following diagram illustrates the critical transitions.[1][2] Note the "Danger Zone" where moisture uptake converts the protective amorphous phase back into the non-protective crystalline dihydrate.

TrehalosePhaseMap Dihydrate Trehalose Dihydrate (Crystalline Raw Material) Solution Aqueous Solution (Dissolved State) Dihydrate->Solution Dissolution (Water) Amorphous Amorphous Anhydrous (Glassy Matrix - The Goal) Solution->Amorphous Lyophilization (Sublimation < Tg') Rubber Rubber State (Viscous Liquid) Amorphous->Rubber Heating > Tg or Moisture Uptake Rubber->Dihydrate Devitrification (High RH) CrystAnhydrous Crystalline Anhydrous (Beta Form) Rubber->CrystAnhydrous Heating > 130°C CrystAnhydrous->Dihydrate Moisture Exposure

Figure 1: The Phase Transition Map of Trehalose.[1] The green path represents the desired manufacturing process. The red path represents the primary stability failure mode (devitrification) driven by moisture or heat.

Part 3: Functional Applications in Biopharma

Why Trehalose over Sucrose?

While both are non-reducing disaccharides, trehalose is often preferred for high-value mAbs and ADCs due to its higher glass transition temperature (


).
  • Sucrose

    
    :  ~65–70°C
    
  • Trehalose

    
    :  ~115–120°C[2]
    

The Implication: A formulation containing trehalose can withstand higher storage temperatures without the matrix entering the "rubbery" state. In the rubbery state, molecular mobility increases, allowing protein aggregation and chemical degradation.

Mechanism of Action
  • Water Replacement: As water is removed during drying, trehalose hydroxyl groups form hydrogen bonds with the protein's polar residues, satisfying the thermodynamic requirement for hydrogen bonding and preventing unfolding (Crowe et al.).

  • Vitrification: The amorphous trehalose matrix creates a high-viscosity environment that kinetically traps the protein, virtually stopping all diffusion-controlled degradation reactions.

Part 4: Experimental Protocols

Protocol: Determining the Optimal Lyophilization Cycle

To successfully convert dihydrate (raw material) to amorphous anhydrous (product) without collapse, you must determine the Maximally Freeze-Concentrated Glass Transition Temperature (


).

Objective: Identify the temperature limit for Primary Drying.

Materials:

  • Differential Scanning Calorimeter (DSC) (e.g., TA Instruments or Mettler Toledo).

  • Trehalose Dihydrate (High Purity, Low Endotoxin).

  • Hermetic Aluminum Pans.

Workflow:

  • Sample Preparation:

    • Prepare a 10% (w/v) solution of Trehalose Dihydrate in WFI.

    • Pipette 10–20 µL into a DSC pan and seal hermetically.

  • Freezing Step (Standardization):

    • Cool from 20°C to -60°C at 5°C/min.

    • Hold for 5 minutes to ensure full freezing.

  • Thermal Analysis (Heating):

    • Heat from -60°C to 20°C at 5°C/min.

    • Observation: Look for a step-change in heat capacity (

      
      ). This is the 
      
      
      
      .
    • Note: For pure trehalose,

      
       is typically between -29°C and -32°C .
      
  • Cycle Design Application:

    • Primary Drying Temperature: Set the product temperature (

      
      ) at least 2–3°C below
      
      
      
      (e.g., -35°C) to prevent collapse.
    • Secondary Drying: Ramp shelf temperature to 25–40°C to desorb bound water. This drives the matrix

      
       from -30°C up to >100°C.
      
Visualization: The Lyophilization Mechanism

This diagram details the molecular transformation during the freeze-drying cycle.

LyoMechanism cluster_0 Step 1: Freezing cluster_1 Step 2: Primary Drying cluster_2 Step 3: Secondary Drying Node1 Ice Crystal Formation Node2 Freeze Concentration (Solute excluded from ice) Node1->Node2 Node3 Sublimation (Ice -> Vapor) Node2->Node3 Vacuum Applied Node4 Formation of Porous Cake Node3->Node4 Node5 Desorption of Unfrozen Water Node4->Node5 Temp Ramp Node6 Final Amorphous Matrix (High Tg) Node5->Node6

Figure 2: The Lyophilization Workflow. The critical transition from crystalline ice/concentrated solute to the final amorphous matrix occurs during the drying phases.

Part 5: Stability Risks & Mitigation

The primary risk when using trehalose is Devitrification .

The Mechanism of Failure
  • Moisture Ingress: Anhydrous amorphous trehalose is hygroscopic. If the vial seal is compromised or the stopper is permeable, it absorbs water.

  • Plasticization: Water acts as a plasticizer, lowering the

    
     of the matrix.
    
    • Rule of Thumb: 1% increase in moisture can lower

      
       by >10°C.
      
  • Crystallization: Once

    
     drops below the storage temperature, the molecules gain mobility and crystallize into Trehalose Dihydrate.
    
  • Protein Damage: The crystallization forces water out of the matrix (phase separation) and destroys the hydrogen bonds holding the protein structure, leading to aggregation.

Analytical Validation

To confirm the state of your trehalose in the final product, use Powder X-Ray Diffraction (XRD) :

  • Amorphous (Pass): A broad "halo" pattern with no distinct peaks.

  • Crystalline (Fail): Sharp, distinct peaks corresponding to the dihydrate lattice.

References

  • Crowe, J. H., et al. (1987). Stabilization of membranes in anhydrobiotic organisms. Science. Link

  • Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein Science. Link

  • Ohtake, S., & Wang, Y. J. (2011). Trehalose: Current Use and Future Applications. Journal of Pharmaceutical Sciences. Link

  • Simperler, A., et al. (2006). Glass Transition Temperature of Glucose, Sucrose, and Trehalose: Experimental and Computer Simulation Study. Journal of Physical Chemistry B. Link

  • Roe, K. D., & Labuza, T. P. (2005). Glass Transition and Crystallization of Amorphous Trehalose-Sucrose Mixtures. International Journal of Food Properties. Link

Sources

Technical Guide: Solubility Profile of Trehalose in Water and Ethanol Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Trehalose Solubility Profile: Water vs. Ethanol Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Process Engineers

Executive Summary

This guide provides a comprehensive physicochemical analysis of trehalose solubility, specifically addressing the distinction between its stable dihydrate form and anhydrous polymorphs in aqueous and ethanolic environments.[1] While "trehalose monohydrate" is frequently queried, it is technically a misnomer for the stable commercial form,


-trehalose dihydrate  (

).

For drug development professionals, understanding the solubility differential between water (highly soluble) and ethanol (antisolvent) is critical for:

  • Lyophilization: Designing cycles that utilize trehalose as a cryoprotectant.

  • Purification: Leveraging antisolvent crystallization to isolate high-purity dihydrate.

  • Formulation Stability: Preventing phase separation or "oiling out" in hydro-alcoholic delivery systems.

Part 1: Physicochemical Fundamentals

The "Monohydrate" Misconception

In pharmaceutical applications, trehalose exists predominantly as Trehalose Dihydrate . Unlike lactose or glucose, which can form stable monohydrates, trehalose crystallizes with two water molecules in its lattice.[2]

  • Dihydrate (

    
    ):  The thermodynamic stable form at ambient conditions. Non-hygroscopic and chemically stable.[2][3]
    
  • Anhydrous (

    
    ):  Formed upon heating 
    
    
    
    above ~100°C. It is highly hygroscopic and will readily revert to the dihydrate in the presence of moisture (even atmospheric humidity).
  • "Monohydrate": Often a transient state observed during dehydration or a misidentification of a mixed-phase system.

Senior Scientist Note: When designing solubility experiments, always verify the starting material's hydration state using Karl Fischer titration. Assuming an anhydrous weight for a dihydrate sample will introduce a ~10.5% mass error in your solubility calculations.

Part 2: Solubility Thermodynamics

Trehalose exhibits a classic "solubility gap" between polar aqueous solvents and less polar organic alcohols. This disparity is the driving force behind its use in precipitation and crystallization processes.

Quantitative Solubility Data

The following table synthesizes solubility data for Trehalose Dihydrate. Note the dramatic drop in solubility as ethanol concentration increases.

Table 1: Solubility of Trehalose Dihydrate in Water-Ethanol Systems

Solvent SystemTemperature (°C)Solubility ( g/100g Solution)Solubility ( g/100g Solvent)Phase Behavior Note
Pure Water 1042.373.3Clear Solution
Pure Water 2046.687.3Stable, high viscosity
Pure Water 3052.3109.6Increases with T
Pure Water 4059.7148.1Risk of hydrolysis at low pH
Ethanol (50%) 25~15.0~17.6Metastable zone
Ethanol (80%) 25< 2.0< 2.1Rapid Precipitation
Pure Ethanol 25< 0.1Practically InsolubleAntisolvent

*Values approximated based on mixture thermodynamics [1, 2].

The "Oiling Out" Phenomenon

In binary mixtures (Water + Ethanol), trehalose does not always precipitate as clean crystals. At high supersaturation levels, it often undergoes Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

  • Mechanism: The system splits into a trehalose-rich aqueous phase (the "oil") and an ethanol-rich supernatant.

  • Impact: Oiling out impedes impurity rejection and can lead to amorphous rather than crystalline product.

  • Mitigation: Control ethanol addition rate and maintain temperature above the LLPS boundary during addition.

Part 3: Experimental Protocols

The following protocols are designed for high-integrity data generation, minimizing common artifacts like hygroscopicity errors.

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation solubility in binary mixtures.

  • Preparation: Add excess Trehalose Dihydrate to 10 mL of the solvent mixture (e.g., Water:Ethanol 50:50) in a jacketed glass vessel.

  • Equilibration: Stir at 200 RPM for 24–48 hours at the target temperature. Crucial: Ensure excess solid remains visible throughout.

  • Filtration: Using a pre-heated syringe filter (0.45 µm PTFE), withdraw 2 mL of supernatant.

    • Tip: Pre-heating the filter prevents temperature-drop induced precipitation inside the filter pore.

  • Drying: Weigh a clean weighing boat (

    
    ). Dispense filtrate (
    
    
    
    ). Dry in a vacuum oven at 60°C for 12 hours.
  • Calculation:

    
    
    
Protocol B: HPLC Assay for Purity

Objective: Quantify trehalose and detect degradation (glucose) during solubility studies.

  • Column: Bio-Rad Aminex HPX-87H or equivalent carbohydrate column.

  • Mobile Phase: 5 mM

    
     (Isocratic).
    
  • Flow Rate: 0.6 mL/min at 60°C.

  • Detector: Refractive Index (RI).[4][5]

  • Standard: High-purity Trehalose Dihydrate (Sigma T9531).

Part 4: Applications in Drug Delivery

Antisolvent Crystallization Workflow

This workflow illustrates the process of purifying trehalose or using it to coprecipitate biologics.

AntisolventCrystallization Start Start: Concentrated Aqueous Trehalose Solution AddEthanol Addition of Ethanol (Antisolvent) Start->AddEthanol CheckSupersat Check Supersaturation Ratio (S) AddEthanol->CheckSupersat OilingOut Risk: Oiling Out (LLPS) (Formation of viscous liquid phase) CheckSupersat->OilingOut S > Critical Limit (Fast Addition) Nucleation Primary Nucleation (Formation of Dihydrate Seeds) CheckSupersat->Nucleation S < Critical Limit (Slow Addition) OilingOut->Nucleation Slow Transformation Growth Crystal Growth Nucleation->Growth Harvest Filtration & Drying Growth->Harvest

Figure 1: Decision pathway for antisolvent crystallization. Controlling the supersaturation ratio is key to avoiding the "Oiling Out" trap.

Lyophilization & Stabilization Logic

Trehalose is a superior lyoprotectant because it replaces water hydrogen bonds with protein surface groups (Water Replacement Theory) and forms a high-Tg glass (Vitrification Theory).

LyophilizationMechanism Protein Native Protein (Hydrated) Freezing Freezing Step (Ice Formation) Protein->Freezing Drying Primary Drying (Sublimation) Freezing->Drying HBonding H-Bonding Replacement (Stabilizes Structure) Drying->HBonding Water Removed GlassyMatrix Glassy Matrix Formation (Immobilizes Protein) Drying->GlassyMatrix Concentration Increases Trehalose Trehalose Dihydrate Trehalose->Freezing Added to Formulation StableProduct Stable Lyophilized Cake HBonding->StableProduct Preserved Activity GlassyMatrix->StableProduct

Figure 2: Mechanistic action of trehalose during the lyophilization process.

References

  • Wang, P., et al. (2014).[6][7] "Solubility of Trehalose in Water + Ethanol Solvent System from (288.15 to 318.[6][7]15) K".[1][3][6][7] Journal of Chemical & Engineering Data.

  • Lammert, A. M., et al. (1998). "Water activity and solubility of trehalose". Food Chemistry.

  • T. Higuchi & K. A. Connors. (1965). "Phase-Solubility Techniques".
  • O'Brien, L. (2020). "Oiling out and Solubility of Trehalose Dihydrate in Water + Alcohol Solvents". Journal of Chemical & Engineering Data.

  • HiMedia Laboratories . "D-(+)-Trehalose dihydrate Technical Data".

Sources

Methodological & Application

optimizing trehalose concentration for autophagy induction in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Trehalose Concentration for mTOR-Independent Autophagy Induction

Abstract

Trehalose, a natural non-reducing disaccharide, is a potent inducer of autophagy that operates independently of the mTOR pathway, making it a critical tool for studying autophagy in rapamycin-resistant models or for combinatorial therapeutic strategies.[1][2] Unlike rapamycin, trehalose activates the Transcription Factor EB (TFEB), a master regulator of the Coordinated Lysosomal Expression and Regulation (CLEAR) network. However, its efficacy is highly concentration-dependent and susceptible to artifacts caused by osmotic stress. This guide provides a standardized workflow to determine the optimal trehalose concentration for in vitro models, ensuring genuine autophagic flux induction while mitigating osmotic cytotoxicity.

Introduction & Mechanism of Action

While standard autophagy inducers (e.g., Rapamycin, Torin 1) function by inhibiting mTORC1, trehalose bypasses this node. It enters the cell—often via the SLC2A8 (GLUT8) transporter—and induces a starvation-like state that activates AMPK and inhibits Akt. This signaling cascade results in the dephosphorylation and nuclear translocation of TFEB, driving the transcription of autophagy-related genes (ATGs) and lysosomal biogenesis.[3]

Why Optimization is Critical:

  • Bioavailability: Trehalose uptake varies significantly between cell lines (e.g., HeLa vs. primary neurons) due to differential SLC2A8 expression.

  • Osmotic Artifacts: High concentrations (>100 mM) can induce hyperosmotic stress, which triggers non-specific stress responses that mimic autophagy but compromise cell viability.

  • The "Goldilocks" Zone: Effective induction typically lies between 10 mM and 100 mM. This protocol identifies the specific window where TFEB activation is maximized and toxicity is minimized.

Figure 1: Trehalose Signaling Pathway

The diagram below illustrates the mTOR-independent activation of the TFEB-Lysosome axis by Trehalose.

Trehalose_Mechanism Trehalose Trehalose (Extracellular) SLC2A8 SLC2A8 / GLUT8 (Transporter) Trehalose->SLC2A8 Uptake Akt Akt / PKB SLC2A8->Akt Inhibits AMPK AMPK SLC2A8->AMPK Activates TFEB_Cyto TFEB (Phosphorylated) Cytosolic Retention Akt->TFEB_Cyto Phosphorylates (Inhibits) AMPK->TFEB_Cyto Promotes Dephos. mTOR mTORC1 (Inactive/Bypassed) mTOR->TFEB_Cyto Standard Inhibition (Not by Trehalose) TFEB_Nuc TFEB (Dephosphorylated) Nuclear Translocation TFEB_Cyto->TFEB_Nuc Translocation CLEAR CLEAR Network (Lysosomal Biogenesis) TFEB_Nuc->CLEAR Transcription Autophagy Autophagy Induction (LC3-II ↑, p62 ↓) CLEAR->Autophagy Biogenesis

Caption: Trehalose enters via SLC2A8, activating AMPK and inhibiting Akt to drive TFEB nuclear translocation, distinct from direct mTOR inhibition.

Experimental Design Strategy

To validate trehalose-induced autophagy, you must prove that the increase in autophagosomes (LC3-II) is due to increased formation (flux) and not blocked degradation.

ParameterRecommended Range/ConditionRationale
Concentration 0, 10, 25, 50, 100 mMCovers the physiological to pharmacological range.
Duration 24 - 48 HoursTrehalose acts slower than Rapamycin; TFEB transcription takes time.
Osmotic Control Sucrose (Matched Concentration)Essential to rule out hyperosmotic stress effects.
Flux Inhibitor Bafilomycin A1 (100 nM) or Chloroquine (20 µM)Prevents lysosomal fusion to measure net flux.
Cell Confluency 60-70% at treatmentPrevents contact inhibition from masking autophagy signals.

Protocol 1: Dose-Response Optimization

Objective: Determine the highest concentration of trehalose that induces autophagy markers without significant cytotoxicity.

Materials
  • Trehalose Dihydrate: (High purity, endotoxin-free).

  • Sucrose: (Osmotic control).

  • Cell Culture Media: (e.g., DMEM + 10% FBS).

  • 0.22 µm Syringe Filters: (Do not autoclave sugars; filter sterilize).

Step-by-Step Methodology
  • Stock Preparation (Fresh is best):

    • Prepare a 1 M Trehalose and 1 M Sucrose stock solution in the specific cell culture media (without serum if possible, or correct for serum dilution).

    • Dissolve by vortexing and warming to 37°C.

    • Filter sterilize (0.22 µm) immediately. Note: Autoclaving can caramelize sugars.

  • Seeding:

    • Seed cells (e.g., HeLa, SH-SY5Y) in 6-well plates to reach 60% confluency the next day.

  • Treatment Groups (24 Hour Incubation):

    • Control: Media only.

    • Trehalose 10 mM: (Low dose).

    • Trehalose 50 mM: (Medium dose).

    • Trehalose 100 mM: (High dose).

    • Sucrose 100 mM: (Osmotic Control - Critical).

    • Positive Control: Rapamycin (100 nM) or Torin 1 (1 µM).

  • Harvesting:

    • Wash cells 1x with ice-cold PBS.

    • Lyse in RIPA buffer containing protease/phosphatase inhibitors.

    • Proceed to Western Blot analysis for LC3B and p62/SQSTM1 .

Protocol 2: Autophagic Flux Verification

Objective: Confirm that the optimized trehalose concentration actively drives autophagic turnover.

Why this is mandatory: An increase in LC3-II alone can indicate either autophagy induction OR lysosomal blockage. Flux assays distinguish these two states.

Workflow Diagram

Flux_Workflow Start Seed Cells (Day 0) Treat Add Optimal Trehalose (e.g., 50mM, 24h) Start->Treat Block Add Bafilomycin A1 (Last 4 hours) Treat->Block Flux Group Lyse Cell Lysis & Protein Extraction Treat->Lyse Induction Group Block->Lyse Analyze Western Blot: LC3-II & p62 Lyse->Analyze

Caption: Experimental workflow comparing Trehalose alone vs. Trehalose + Lysosomal Inhibitor (Bafilomycin A1).

Methodology
  • Select the optimal concentration from Protocol 1 (e.g., 50 mM).

  • Group A (Basal): Untreated.

  • Group B (Trehalose): Treat with 50 mM Trehalose for 24h.

  • Group C (Flux Block): Treat with Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.

  • Group D (Trehalose + Flux Block): Treat with Trehalose (24h) + Bafilomycin A1 (last 4h).

Data Analysis & Interpretation

Evaluate the Western Blot bands for LC3-II (lipidated form, lower band) and p62.

ConditionLC3-II Levelsp62 LevelsInterpretation
Control Low (Basal)NormalBaseline autophagy.
Trehalose Only Increased Decreased Successful induction. (Autophagosomes form and degrade cargo).[4]
Sucrose Control Low / UnchangedNormalEffect is specific to Trehalose, not osmolarity.
Trehalose + Baf A1 Super-Accumulation StabilizedValid Flux. The combination yields higher LC3-II than Trehalose alone, proving active turnover.
Failure Mode IncreasedIncreasedBlocked autophagy (Trehalose might be causing lysosomal dysfunction at this dose).

Calculating Flux:



A positive value indicates active flux.

Troubleshooting

  • Issue: Cells detaching during treatment.

    • Cause: Osmotic shock.

    • Solution: Step down the concentration (e.g., from 100 mM to 25 mM). Ensure the stock was dissolved in media, not water, to maintain buffering capacity.

  • Issue: No change in LC3-II.

    • Cause: High basal autophagy or Trehalase activity.

    • Solution: Some cells (kidney/intestinal origin) express Trehalase, which digests the sugar.[5] Add a Trehalase inhibitor (e.g., Validamycin A) or switch cell lines.

  • Issue: Sucrose control induces autophagy.

    • Cause: Extreme hyperosmolarity can induce autophagy via shrinkage-induced signaling.

    • Solution: Your concentration is too high for this cell type. Lower the dose until Sucrose shows no effect, then test Trehalose at that level.

References

  • Sarkar, S., et al. (2007). Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein.[2][6][7] Journal of Biological Chemistry, 282(8), 5641-5652.[6] Link

  • DeBosch, B. J., et al. (2016). Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis.[8][9] Science Signaling, 9(416), ra21.[8] Link

  • Palmieri, M., et al. (2011). Characterization of the CLEAR network explains the organismal transcriptional response to autophagy activation. Human Molecular Genetics, 20(19), 3852-3866. Link

  • Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International Journal of Molecular Sciences, 18(9), 1865. Link

  • Mayer, A. L., et al. (2016). SLC2A8 (GLUT8) is a mammalian trehalose transporter required for trehalose-induced autophagy.[9][10] Scientific Reports, 6, 38586.[10] Link

Sources

Application Notes and Protocols: Trehalose Monohydrate as a Premier Lyoprotectant for Monoclonal Antibody Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Imperative for Monoclonal Antibodies

Monoclonal antibodies (mAbs) represent a cornerstone of modern therapeutics, offering unparalleled specificity in treating a wide array of diseases, from oncology to autoimmune disorders.[1][2] However, these complex glycoproteins are inherently susceptible to degradation in aqueous solutions. Physical and chemical instabilities, such as aggregation, denaturation, and hydrolysis, can compromise their safety and efficacy, making liquid formulations challenging for long-term storage.[3][4][5] To overcome this, lyophilization, or freeze-drying, is widely employed to convert the mAb into a stable, solid-state powder, significantly extending shelf life and simplifying distribution logistics.[1][4]

The success of lyophilization is critically dependent on the inclusion of excipients known as lyoprotectants.[6] These molecules are designed to protect the protein from the myriad stresses encountered during the freezing and drying processes. Among the most effective and widely used lyoprotectants is trehalose monohydrate, a naturally occurring, non-reducing disaccharide.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientific principles and practical application of this compound for the successful lyophilization of monoclonal antibodies.

The Science of Lyoprotection: The Dual-Action Mechanism of Trehalose

The exceptional protective capacity of trehalose stems from two primary, synergistic mechanisms: the Water Replacement Hypothesis and the Vitrification Hypothesis .

  • Water Replacement Hypothesis: In its native state, a mAb is surrounded by a hydration shell of water molecules, which is essential for maintaining its conformational integrity. During drying, as this water is removed, the protein is at high risk of unfolding. Trehalose, with its abundance of hydroxyl groups, serves as a surrogate for water, forming hydrogen bonds with the polar groups on the protein's surface.[9][10] This interaction effectively preserves the native-like structure of the mAb in the dehydrated state.

  • Vitrification Hypothesis: As water is removed from the formulation, the solutes become increasingly concentrated, eventually forming a rigid, amorphous (non-crystalline) glassy matrix. Trehalose is prized for its high glass transition temperature (Tg), the temperature at which this solid matrix begins to soften and flow.[7][11][12] By forming a high-Tg glass, trehalose effectively immobilizes the mAb, severely restricting the molecular mobility required for unfolding, aggregation, and chemical degradation.[9][13] Compared to other disaccharides like sucrose, trehalose generally exhibits a higher Tg, offering a greater margin of safety and stability, particularly at ambient storage temperatures.[11][12]

G cluster_0 Mechanisms of Trehalose Lyoprotection cluster_1 Water Replacement Hypothesis cluster_2 Vitrification Hypothesis mAb_native Native mAb (Hydrated) drying Lyophilization (Water Removal) mAb_native->drying mAb_unfolded Unfolded/Aggregated mAb mAb_protected Protected mAb (Dehydrated) trehalose_hbond Trehalose forms H-bonds with mAb trehalose_hbond->mAb_protected trehalose_glass Forms a high-Tg glassy matrix immobilization Immobilizes mAb, restricts mobility trehalose_glass->immobilization immobilization->mAb_protected drying->mAb_unfolded Without Lyoprotectant drying->trehalose_hbond drying->trehalose_glass

Caption: Dual mechanisms of mAb protection by trehalose during lyophilization.

Formulation Development: A Strategic Approach

A robust lyophilized mAb formulation is a multi-component system where each excipient serves a specific purpose. The goal is to create a formulation that not only protects the mAb during processing but also ensures stability during storage and is easily reconstituted for administration.

Core Formulation Components:

ComponentExamplePrimary Function
Active Ingredient Monoclonal AntibodyTherapeutic agent
Lyoprotectant This compound Protects against freezing and drying stresses
Buffer System Histidine, PhosphateMaintains optimal pH for mAb stability
Surfactant Polysorbate 20 or 80Minimizes aggregation at interfaces (ice-water, air-water)
Bulking Agent Mannitol, GlycineProvides structure and bulk to the lyophilized cake (Optional)

Protocol 1: Pre-Lyophilization Thermal Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature of the maximally freeze-concentrated solution (Tg'), a critical parameter for designing the primary drying phase of the lyophilization cycle. The product temperature during primary drying must be kept below Tg' to prevent cake collapse.[3][4]

Materials:

  • Differential Scanning Calorimeter (DSC)[14]

  • Hermetic aluminum pans

  • mAb formulation containing this compound

Methodology:

  • Accurately weigh 10-20 mg of the liquid mAb formulation into a hermetic aluminum DSC pan.

  • Crimp-seal the pan to prevent any loss of water during the experiment. Prepare an empty, sealed pan to serve as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at ambient temperature (e.g., 25°C).

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature, typically -70°C or below, to ensure complete freezing.[11]

  • Hold at the low temperature for 5-10 minutes to allow the system to stabilize.

  • Heat the sample at a controlled rate (e.g., 5-10°C/min) up to a temperature above 0°C (e.g., 20°C).[11]

  • Analyze the resulting thermogram. The Tg' is identified as the midpoint of the step-change in the heat flow signal that occurs after the initial ice melting (if any) and before the main ice sublimation endotherm.[15][16]

The Lyophilization Process: A Controlled Transformation

The lyophilization cycle is a carefully orchestrated process consisting of three distinct stages. The parameters for each stage must be optimized based on the thermal properties (i.e., Tg') of the specific mAb formulation.

G cluster_0 Lyophilization Cycle Workflow start freezing 1. Freezing -50°C | 1 K/min rate Solidifies bulk water start->freezing primary_drying 2. Primary Drying -20°C | 90 μbar Sublimation of ice freezing->primary_drying Controlled Vacuum secondary_drying 3. Secondary Drying +30°C | 90 μbar Desorption of bound water primary_drying->secondary_drying Temperature Ramp end Stable Lyophilized Product secondary_drying->end

Caption: The three sequential stages of a typical lyophilization cycle.

Protocol 2: A Conservative Lyophilization Cycle for a Trehalose-Based mAb Formulation

Objective: To successfully freeze-dry a mAb formulation containing trehalose, yielding a stable and elegant lyophilized cake. This protocol is a starting point and should be optimized for each specific formulation and lyophilizer.

Assumptions:

  • The formulation's Tg' has been determined to be approximately -32°C.

  • The product is filled into glass vials and partially stoppered.

Methodology:

  • Loading: Place the filled and partially stoppered vials onto the lyophilizer shelves, pre-chilled to 5°C.

  • Freezing Stage:

    • Ramp the shelf temperature down from 5°C to -50°C at a rate of 1°C/min.[1] This slow cooling rate promotes the formation of larger ice crystals, which facilitates more efficient sublimation.

    • Hold the shelf temperature at -50°C for at least 3 hours to ensure the product is completely frozen solid.[1]

  • Primary Drying Stage (Sublimation):

    • Pull a vacuum on the chamber to a pressure of approximately 90-100 µbar.

    • Once the vacuum is stable, ramp the shelf temperature up to a temperature safely below the Tg', for example, -25°C. This provides a thermal gradient to drive sublimation without causing the product to collapse.

    • Hold at this temperature and pressure until all the ice has sublimed. This is the longest phase of the cycle and can be monitored by comparing pressure readings from capacitance and Pirani gauges; when the pressures converge, primary drying is near completion.[1]

  • Secondary Drying Stage (Desorption):

    • Ramp the shelf temperature up to 25°C or 30°C at a slow rate (e.g., 0.2°C/min).[1]

    • Hold at this temperature for at least 7-10 hours to remove the residual unfrozen water molecules bound to the protein and excipients.[1]

  • Stoppering and Unloading:

    • Backfill the chamber with an inert gas like nitrogen to a pressure of ~800 mbar.

    • Actuate the shelves to fully stopper the vials under the inert atmosphere.

    • Release the vacuum, unload the vials, and secure the stoppers with crimp seals.

Post-Lyophilization Analysis: Validating Protection and Stability

Thorough characterization of the final lyophilized product is essential to confirm that the mAb has been successfully protected and meets all quality attributes.

Key Analytical Techniques for Post-Lyophilization Characterization

Analytical TechniqueProperty MeasuredDesired Outcome for a Stable Product
Visual Inspection Cake appearance, color, integrityAn intact, uniform, and elegant cake structure.
Reconstitution Time Time to fully dissolve the cakeRapid and complete dissolution with no visible particles.
Karl Fischer Titration Residual moisture contentLow moisture, typically <1-2%, to ensure long-term stability.[1]
Size Exclusion HPLC (SEC-HPLC) Aggregates and fragmentsNo significant increase in high or low molecular weight species compared to the pre-lyophilization liquid.[17][18]
FTIR Spectroscopy Protein secondary structure (Amide I band)The spectrum of the reconstituted mAb should be superimposable on the spectrum of the original liquid, indicating no major conformational changes.[19][20]
Differential Scanning Calorimetry (DSC) Thermal stability (Unfolding Temp, Tm)The Tm of the reconstituted mAb should be unchanged from the original liquid.[16]
Potency Assay (e.g., ELISA) Biological activity/Target bindingRetention of >90% of the initial biological activity.[21]

Protocol 3: Assessing Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the reconstituted mAb product.

Materials:

  • HPLC system with a UV detector (280 nm)

  • Size exclusion column suitable for mAbs (e.g., silica-based with diol coating)

  • Mobile phase (typically a phosphate or histidine buffer with salt, e.g., 150 mM sodium chloride, to minimize secondary interactions with the column).[17]

  • Reconstituted mAb sample

  • Pre-lyophilization liquid mAb sample (control)

Methodology:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Inject a known amount (e.g., 20-50 µg) of the control sample onto the column.

  • Record the chromatogram. The largest peak corresponds to the mAb monomer. Earlier eluting peaks are aggregates, and later eluting peaks are fragments.[22][23]

  • Inject the same amount of the reconstituted lyophilized sample and record the chromatogram under identical conditions.

  • Integrate the peak areas for all species in both chromatograms.

  • Calculate the percentage of the main peak (monomer) and aggregates for both samples. A successful lyoprotection strategy will show no significant increase in the percentage of aggregates post-lyophilization.

Protocol 4: Evaluating Secondary Structure by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the preservation of the mAb's secondary structure after lyophilization and reconstitution.

Materials:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cell).[19]

  • Reconstituted mAb sample

  • Pre-lyophilization liquid mAb sample (control)

  • Matching buffer for background subtraction

Methodology:

  • Collect a background spectrum of the formulation buffer using the FTIR spectrometer.

  • Apply the control (pre-lyophilization) sample to the accessory and collect its spectrum.

  • Thoroughly clean the accessory.

  • Apply the reconstituted lyophilized sample and collect its spectrum under identical conditions.

  • Perform a buffer subtraction for both the control and test sample spectra.

  • Focus on the Amide I band region (approximately 1700-1600 cm⁻¹), which is highly sensitive to changes in secondary structure.[24][25]

  • Overlay the two spectra. For a successfully protected mAb, the spectra should be nearly identical, indicating that the secondary structure (the relative amounts of α-helix and β-sheet) has been maintained through the lyophilization process.[10]

Conclusion

This compound is a powerful and versatile lyoprotectant that plays a pivotal role in the development of stable monoclonal antibody drug products. Its unique ability to protect proteins via both water replacement and vitrification makes it a superior choice for preserving the structural integrity and biological activity of mAbs during the rigors of freeze-drying. By combining a rational formulation design with a well-characterized and optimized lyophilization cycle, researchers can leverage the benefits of trehalose to produce robust, stable, and effective biotherapeutics.

References

  • Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Be Aggressive! Amorphous Excipients Enabling Single-Step Freeze-Drying of Monoclonal Antibody Formulations. Semantic Scholar. Available at: [Link]

  • Lyophilization Strategies for Development of a High-Concentration Monoclonal Antibody Formulation: Benefits and Pitfalls. American Pharmaceutical Review. Available at: [Link]

  • Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection. ResearchGate. Available at: [Link]

  • A novel technique for trehalose and sucrose determination in therapeutic monoclonal antibodies using a high-performance liquid chromatography–evaporative light scattering detector. PMC. Available at: [Link]

  • Minimizing Oxidation of Freeze-Dried Monoclonal Antibodies in Polymeric Vials Using a Smart Packaging Approach. MDPI. Available at: [Link]

  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. PMC - NIH. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]

  • Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. PMC. Available at: [Link]

  • A Precipitation-Based Process to Generate a Solid Formulation of a Therapeutic Monoclonal Antibody: An Alternative to Lyophilization. MDPI. Available at: [Link]

  • Effect of trehalose on protein structure. PMC - NIH. Available at: [Link]

  • 01-00273-EN Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. Available at: [Link]

  • Techniques for Characterization of mAbs. Biocompare. Available at: [Link]

  • Lyoprotectant activity of PG13 compared to sucrose and trehalose. ResearchGate. Available at: [Link]

  • The determination of structural changes of biopharmaceuticals during Freeze-Drying using Fourier Transform Infrared Spectroscopyb. European Pharmaceutical Review. Available at: [Link]

  • Rapid Formulation Development for Monoclonal Antibodies. BioProcess International. Available at: [Link]

  • Method Optimization for the Analysis of Monoclonal Antibodies by Size-Exclusion Chromatography. Shimadzu. Available at: [Link]

  • Increasing storage stability of freeze-dried plasma using trehalose. PLOS One. Available at: [Link]

  • Method Development for Size-Exclusion Chromatography of Monoclonal Antibodies and Higher Order Aggregates. Waters Corporation. Available at: [Link]

  • Preliminary Assessment of Various Additives on the Specific Reactivity of Anti- rHBsAg Monoclonal Antibodies. PMC. Available at: [Link]

  • Differential Scanning Calorimetry and Protein Stability. Student Theses Faculty of Science and Engineering. Available at: [Link]

  • Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Agilent. Available at: [Link]

  • Application of Instrumental Analysis Methods to Characterisation of Monoclonal Antibody-Based Formulations. MDPI. Available at: [Link]

  • IMB Jena Image Library: Determination of secondary structure in proteins by FTIR spectroscopy. JenaLib. Available at: [Link]

  • Formulating monoclonal antibodies as powders for reconstitution at high concentration using spray-drying: Trehalose/amino acid combinations as reconstitution time reducing and stability improving formulations. ResearchGate. Available at: [Link]

  • Trehalose and sucrose protect both membranes and proteins in intact bacteria during drying. ASM Journals. Available at: [Link]

  • Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT). Pharmaceutical Outsourcing. Available at: [Link]

  • Characterizing Protein Stability by DSC. TA Instruments. Available at: [Link]

  • Analysis of Therapeutic Monoclonal Antibodies Using a Platform Size Exclusion-HPLC Method. LCGC International. Available at: [Link]

  • How DSC can complement your protein thermal stability studies. Malvern Panalytical. Available at: [Link]

  • Using FTIR Spectroscopy to Determine Protein Secondary Structure. News-Medical.Net. Available at: [Link]

  • Size Exclusion Chromatography (SEC) for Antibody Aggregation Analysis. Creative Biolabs. Available at: [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available at: [Link]

  • Development of a Lyophilization Design Space for Monoclonal Antibodies Based on an Eight Parameter DOE Including Formulation and Process Factors. Non-Clinical Statistics Conference – NCS 2026. Available at: [Link]

  • Protein Secondary Structure Estimation Using the Agilent Cary 630 FTIR Spectrometer. Agilent. Available at: [Link]

Sources

preparation of trehalose monohydrate stock solution for cell culture

[1]

Abstract & Scientific Rationale

Trehalose (



123

1

Key Mechanisms of Action:

  • mTOR-Independent Autophagy Induction: Trehalose induces autophagy by activating Transcription Factor EB (TFEB), a master regulator of the lysosomal-autophagic pathway, independent of mTOR inhibition.[1] This promotes the clearance of aggregated proteins (e.g., huntingtin,

    
    -synuclein) [1, 2].[1]
    
  • Cryopreservation & Osmoprotection: Following the "Water Replacement Hypothesis," trehalose hydrogen bonds with polar headgroups of phospholipids, stabilizing cell membranes during dehydration or freezing by mimicking the hydration shell [3].

Critical Material Attributes: The "Hydration Trap"

CRITICAL WARNING: The most common error in trehalose preparation is ignoring the hydration state.[1] While the user prompt specifies Trehalose Monohydrate , the vast majority of research-grade trehalose is supplied as Trehalose Dihydrate (

Anhydrous11

You must verify your specific lot's Certificate of Analysis (CoA). Using the wrong Molecular Weight (MW) will result in significant molarity errors (up to ~10%).[1]

Molecular Weight Reference Table
FormFormulaMolecular Weight ( g/mol )Solubility (

)
Anhydrous

342.30 High
Monohydrate (Rare)

360.32 High
Dihydrate (Standard)

378.33 ~68.9 g/100g water

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism of Trehalose in cellular systems:

TrehaloseMechanismTrehaloseTrehalose(Extracellular/Intracellular)TFEBTFEB Activation(Nuclear Translocation)Trehalose->TFEBmTOR-independentHBondingH-Bonding withLipid HeadgroupsTrehalose->HBondingDehydration/FreezingLysosomeLysosomalBiogenesisTFEB->LysosomeAutophagyAutophagy Flux(LC3-II Increase)Lysosome->AutophagyClearanceClearance ofProtein AggregatesAutophagy->ClearanceWaterRepWater Replacement(Membrane Stabilization)HBonding->WaterRepSurvivalCryo-Survival(Reduced Ice Damage)WaterRep->Survival

Figure 1: Dual mechanism of Trehalose: TFEB-mediated autophagy induction and membrane stabilization via water replacement.[1]

Protocol: Preparation of 1.0 M Trehalose Stock Solution

Target Concentration: 1.0 M (Molar) Final Volume: 100 mL Sterility: Sterile Filtered (0.22 µm) - Do not autoclave 1M stocks to prevent potential caramelization or hydrolysis at high pressure/temp.

Reagents & Equipment[1][5][6]
  • Trehalose Source: Check CoA (Assume Dihydrate for this example, but calculate for Monohydrate if verified).

  • Solvent: Water for Injection (WFI) or Milli-Q (18.2 MΩ[1]·cm).

  • Filtration: 0.22 µm PES (Polyethersulfone) vacuum filter unit.[1] PES is preferred over Nylon/Cellulose for lower protein binding and faster flow rates with viscous sugar solutions.

Step-by-Step Procedure
Step 1: Mass Calculation

Calculate the required mass (


1
  • If Dihydrate (Standard):

    
    [1]
    
  • If Monohydrate (Specific):

    
    [1]
    
Step 2: Dissolution (Endothermic Management)[1]
  • Measure 70 mL (approx. 70% of final volume) of WFI/Milli-Q water into a clean beaker.

  • Add a magnetic stir bar.[1]

  • Slowly add the weighed Trehalose powder while stirring at medium speed.

    • Note: Trehalose dissolution is slightly endothermic (absorbs heat).[1] The solution may cool down.

  • Allow to stir for 15–30 minutes until the solution is perfectly clear and colorless.

  • Volume Adjustment: Transfer the solution to a 100 mL volumetric flask .

  • Rinse the beaker with a small amount of WFI and add to the flask.

  • Top up to the 100 mL mark with WFI. Invert 5 times to mix.

Step 3: Sterilization & Aliquoting[4]
  • In a biosafety cabinet, pass the solution through a 0.22 µm PES filter .[1]

  • Aliquot into sterile 1.5 mL or 15 mL tubes (depending on usage rate).

    • Tip: Avoid repeated freeze-thaw cycles, although trehalose is robust.[1]

  • Seal and label with: Name, Concentration (1M), Date, and Hydration Form Used .[1]

Workflow Diagram

ProtocolWorkflowStartStart: Check CoA(Confirm Hydration)WeighWeigh Trehalose(36.03g for Mono / 37.83g for Di)Start->WeighDissolveDissolve in 70% Vol(Milli-Q Water)Weigh->DissolveAdjustAdjust to Final Vol(Volumetric Flask)Dissolve->AdjustFilterSterile Filter(0.22 µm PES)Adjust->FilterStoreStore Aliquots(-20°C or 4°C)Filter->Store

Figure 2: Workflow for sterile stock preparation emphasizing the critical CoA check.

Quality Control & Troubleshooting

QC Specifications
  • Appearance: Clear, colorless, particulate-free.[1]

  • Endotoxin: < 0.25 EU/mL (Critical for sensitive cell lines).[1]

  • Osmolality: A 1M stock is hypertonic (~1000+ mOsm/kg).[1] Do not measure 1M stock directly on standard freezing-point osmometers; dilute 1:10 before testing.

Application Guide
ApplicationTypical Final Conc.Dilution from 1M StockNotes
Autophagy Induction 100 mM1:10Incubate 24–48h. Monitor LC3-II levels.
Cryopreservation 100–200 mM1:5 to 1:10Often combined with DMSO or used DMSO-free.[1]
Protein Stabilization 25–50 mM1:20 to 1:40Add to lysis buffers.[1]
Troubleshooting
  • Precipitation: Rare at 1M.[1] If observed, ensure storage temp is not too low (< -20°C) for long periods, or re-dissolve by warming to 37°C.[1]

  • Cell Toxicity: Usually due to osmotic shock.[1] Add trehalose gradually or ensure the base media osmolality is adjusted if using high concentrations (>200 mM).[1]

References

  • Sarkar, S., et al. (2007). Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein.[1][2] Journal of Biological Chemistry, 282(8), 5641-5652.[1]

  • Mardones, L., et al. (2016). Trehalose delays the progression of amyotrophic lateral sclerosis by enhancing autophagy in motoneurons.[1] Autophagy, 12(8), 1292-1305.[1]

  • Crowe, J. H., et al. (1984). Preservation of membranes in anhydrobiotic organisms: the role of trehalose.[1] Science, 223(4637), 701-703.[1]

  • Eroglu, A., et al. (2000). Intracellular trehalose improves the survival of cryopreserved mammalian cells.[1] Nature Biotechnology, 18(2), 163-167.[1]

Application Note: The Role and Application of Trehalose Monohydrate in Advanced Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in 3D cell culture and organoid-based studies.

Abstract: Organoids represent a paradigm shift in biological research, offering unprecedented insights into human development and disease. However, realizing their full potential is contingent upon robust and reproducible culture methodologies, particularly for long-term maintenance and biobanking. This guide provides an in-depth exploration of trehalose monohydrate, a naturally occurring disaccharide, as a critical supplement in organoid culture media. We will elucidate its multifaceted mechanisms of action, from biopreservation to the modulation of cellular homeostasis, and provide detailed, field-proven protocols for its application in organoid cryopreservation and culture.

The Scientific Imperative for Advanced Biopreservation in Organoid Research

Organoid models, derived from pluripotent or adult stem cells, self-assemble into complex, three-dimensional structures that recapitulate the architecture and function of native organs.[1] Their application spans fundamental biology, disease modeling, and high-throughput drug screening.[2] The significant investment in generating and characterizing these intricate models necessitates reliable methods for their preservation and long-term storage. Standard cryopreservation techniques, often reliant on high concentrations of dimethyl sulfoxide (DMSO), can induce cellular toxicity and stress, leading to reduced post-thaw viability, loss of structural integrity, and altered functionality.[3][4]

Trehalose, a non-reducing disaccharide found in organisms capable of surviving extreme environmental stress, has emerged as a superior bioprotectant.[5][6] Its integration into organoid culture media addresses the critical need for improved cryopreservation efficiency and offers potential benefits for enhancing the stability and health of organoids in routine culture.

Mechanism of Action: How Trehalose Protects Complex Biological Systems

The efficacy of trehalose stems from a combination of unique physicochemical properties that protect cellular structures at multiple levels during periods of stress, such as freezing or dehydration.

  • Water Replacement & Vitrification: During freezing, the formation of ice crystals is a primary cause of cellular damage. Trehalose mitigates this through two primary hypotheses. The "water replacement hypothesis" posits that trehalose molecules form hydrogen bonds with the polar head groups of membrane phospholipids and protein residues, effectively replacing water molecules and preventing structural collapse.[5][7] The "vitrification hypothesis" suggests that trehalose increases the solution's glass transition temperature (Tg), promoting the formation of a stable, non-crystalline glassy state (vitrification) that physically obstructs ice crystal formation.[5][7]

  • Protein and Membrane Stabilization: Trehalose is exceptionally effective at stabilizing proteins, preventing cold denaturation and aggregation that can occur during cryopreservation.[7][8] By interacting with the lipid bilayer, it also stabilizes cellular membranes, maintaining their integrity against osmotic stress and phase transitions during freezing and thawing.[7][8]

  • Induction of Autophagy: Trehalose is a known inducer of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins.[9] This induction occurs through an mTOR-independent pathway, potentially involving the activation of the transcription factor TFEB, a master regulator of lysosomal biogenesis.[10][11] In the context of organoid culture, this can enhance cellular quality control, clear accumulated cellular debris, and improve overall organoid health and longevity.

Trehalose_Mechanism_of_Action cluster_0 Cryopreservation & Biostabilization cluster_1 Cellular Homeostasis trehalose This compound water_replacement Water Replacement Hypothesis trehalose->water_replacement H-bonds with lipids/proteins vitrification Vitrification Hypothesis trehalose->vitrification Increases Glass Transition Temp (Tg) protein_stabilization Protein & Membrane Stabilization trehalose->protein_stabilization Prevents denaturation mem_int Maintains Membrane Integrity water_replacement->mem_int no_ice Inhibits Ice Crystal Formation vitrification->no_ice prot_func Preserves Protein Function protein_stabilization->prot_func outcome Enhanced Organoid Viability & Function mem_int->outcome no_ice->outcome prot_func->outcome trehalose2 Trehalose (Intracellular) autophagy Autophagy Induction (mTOR-Independent) trehalose2->autophagy tfeb TFEB Activation autophagy->tfeb via Lysosomal signaling clearance Clearance of Damaged Organelles tfeb->clearance clearance->outcome

Caption: Multifaceted mechanisms of trehalose in organoid protection.

Application Protocols for Organoid Culture

The primary application of trehalose in organoid culture is as a component of cryopreservation media. Its non-toxic nature makes it an excellent alternative or supplement to DMSO.[4][12]

Protocol 1: Preparation of Trehalose-Supplemented Cryopreservation Medium

This protocol describes the preparation of a freezing medium combining the membrane-permeating effects of DMSO with the bioprotective properties of trehalose.

Materials:

  • This compound (Sigma-Aldrich, Cat. No. T0167 or equivalent)

  • Basal culture medium appropriate for the organoid type (e.g., Advanced DMEM/F12)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • DMSO, cell culture grade

  • Sterile water for injection or cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare 1 M Trehalose Stock Solution:

    • Weigh 3.78 g of this compound (MW: 378.33 g/mol ).

    • Dissolve in a final volume of 10 mL of sterile cell culture grade water.

    • Gently warm to 37°C to aid dissolution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for long-term use.

  • Prepare Final Cryopreservation Medium (e.g., 200 mM Trehalose, 10% DMSO):

    • In a sterile 50 mL conical tube, combine the following components on ice:

      • 7 mL of organoid basal culture medium.

      • 2 mL of 1 M Trehalose stock solution.

      • 1 mL of DMSO.

    • Mix gently by inversion. Note: The final concentrations will be approximately 200 mM Trehalose and 10% DMSO in the basal medium. Some protocols may add FBS (e.g., up to 90%) to the final freezing medium.

    • Keep the final cryopreservation medium on ice until use. Prepare fresh for each cryopreservation event.

ComponentTypical Concentration RangeRationale & Notes
Trehalose 100 mM - 500 mMOptimal concentration is cell-type dependent. Higher concentrations can cause osmotic stress.[7] A common starting point is 200-300 mM.[7][13]
DMSO 5% - 10% (v/v)Standard penetrating cryoprotectant. Combining with trehalose can allow for lower, less toxic DMSO concentrations.[14]
Glycerol / Ethylene Glycol 2.5% - 20% (v/v)Can be used as alternative or supplementary penetrating cryoprotectants with trehalose.[3][15]
Serum (FBS) 10% - 90% (v/v)Provides proteins and lipids that further stabilize membranes. Serum-free formulations are also common.[16]

Table 1: Recommended Concentration Ranges for Cryopreservation Media Components.

Protocol 2: Cryopreservation of Organoids with Trehalose-Supplemented Medium

This workflow ensures high post-thaw viability and functional recovery of mature organoids.

Organoid_Cryopreservation_Workflow start 1. Harvest Mature Organoids step2 2. Depolymerize ECM (e.g., Cold Harvesting Solution) start->step2 step3 3. Pool & Wash Organoids (Cold Basal Medium) step2->step3 step4 4. Resuspend in Cold Trehalose Cryo-Medium step3->step4 step5 5. Aliquot into Cryovials step4->step5 step6 6. Controlled-Rate Freezing (-1°C/minute) step5->step6 step7 7. Transfer to Liquid Nitrogen (Long-Term Storage) step6->step7 end Cryopreserved Organoid Bank step7->end

Caption: Step-by-step workflow for organoid cryopreservation.

Procedure:

  • Harvest Organoids: Select wells with mature, healthy organoids. Aspirate the culture medium.

  • Depolymerize Matrix: Add 1 mL of cold (4°C) organoid harvesting solution (e.g., Cultrex Organoid Harvesting Solution) to each well to depolymerize the extracellular matrix (ECM).[17] Incubate on ice or at 4°C for 30-60 minutes, or until the ECM dome is dissolved.

  • Pool and Wash: Gently pipette to collect the released organoids. Pool them into a 15 mL conical tube. Wash by adding 10 mL of cold basal medium, centrifuging at 200-300 x g for 5 minutes at 4°C, and carefully aspirating the supernatant.

  • Resuspend in Cryo-Medium: Gently resuspend the organoid pellet in the pre-chilled Trehalose Cryopreservation Medium (from Protocol 1). A typical density is 100-200 organoids per 1 mL of medium.

  • Aliquot: Dispense 1 mL of the organoid suspension into each labeled cryovial.

  • Controlled-Rate Freezing: Place the cryovials into a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[2]

  • Long-Term Storage: Transfer the vials to a liquid nitrogen vapor phase tank for long-term storage.

Protocol 3: Thawing and Recovery of Cryopreserved Organoids

Rapid thawing is crucial to minimize ice crystal recrystallization and maintain viability.

Procedure:

  • Prepare for Thawing: Pre-warm basal culture medium to 37°C. Prepare a 15 mL conical tube with 10 mL of this medium.

  • Rapid Thaw: Retrieve a cryovial from liquid nitrogen. Immediately place it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains (typically < 60 seconds).

  • Dilute Cryoprotectant: Sterilize the outside of the vial with 70% ethanol. Immediately transfer the contents into the 15 mL conical tube containing 10 mL of pre-warmed medium to dilute the cryoprotectant.

  • Pellet and Wash: Centrifuge at 200-300 x g for 5 minutes. Aspirate the supernatant.

  • Re-plate Organoids: Gently resuspend the organoid pellet in fresh ECM (e.g., Matrigel® or Cultrex® BME) and plate as domes in a pre-warmed culture plate.[18]

  • Culture: After the ECM solidifies at 37°C, add fresh, complete organoid culture medium and return the plate to the incubator.[18]

Validation and Quality Control

Post-thaw success should be rigorously evaluated.

  • Viability Assessment: Immediately after thawing, a small aliquot can be stained with Trypan Blue or a live/dead fluorescent assay (e.g., Calcein-AM/Ethidium Homodimer-1) to assess cell viability. A successful cryopreservation should yield >80% viability.

  • Morphological Analysis: Observe organoids under a microscope 24-48 hours post-thawing. They should appear bright, have well-defined borders, and begin to show signs of growth or budding within a few days.[2]

  • Functional Assessment: After a recovery period of 1-2 passages, assess organoid function using methods appropriate for the model system (e.g., qPCR for marker gene expression, immunohistochemistry for protein localization, or specific functional assays).[2]

Conclusion and Future Perspectives

This compound is a powerful, non-toxic, and effective supplement for organoid culture media, significantly enhancing the success of cryopreservation.[13][14] Its ability to stabilize membranes and proteins while preventing ice crystal damage leads to higher post-thaw viability and functional integrity.[5][7] The future of organoid biobanking will likely involve refining DMSO-free cryopreservation cocktails where trehalose is a central component.[12][19] Furthermore, ongoing research into its role as an autophagy inducer may reveal benefits for its inclusion in routine culture media to improve organoid health, reduce stress-induced variability, and extend the lifespan of long-term cultures.

References

  • Gibson, M. I., et al. (2024). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. RSC Mechanistic & Medicinal Chemistry.

  • International Journal of Stem Cells. (2024). Essential Guidelines for Manufacturing and Application of Organoids. International Journal of Stem Cells.

  • Rigamonti, A., et al. (2020). Trehalose to cryopreserve human pluripotent stem cells. ResearchGate.

  • He, X., et al. (2017). Predehydration and Ice Seeding in the Presence of Trehalose Enable Cell Cryopreservation. ACS Biomaterials Science & Engineering.

  • Beattie, G. M., et al. (1997). Trehalose: a cryoprotectant that enhances recovery and preserves function of human pancreatic islets after long-term storage. Diabetes.

  • Chow, S. L., et al. (2003). Trehalose ameliorates the cryopreservation of cord blood in a preclinical system and increases the recovery of CFUs, long-term culture-initiating cells, and nonobese diabetic-SCID repopulating cells. Transfusion.

  • Fernandes-Cunha, G., et al. (2021). Trehalose-based Polyethers for Cryopreservation and 3D Cell Scaffolds. ResearchGate.

  • Clinical and Experimental Pediatrics. (2023). Cryopreservation of engineered tissues and organoids. Clinical and Experimental Pediatrics.

  • Wang, Z., et al. (2021). Trehalose glycopolymers for cryopreservation of tissue-engineered constructs. Cryobiology.

  • MDPI. (2023). The Effect of Choline Salt Addition to Trehalose Solution for Long-Term Storage of Dried and Viable Nuclei from Fully Grown Oocytes. MDPI.

  • Hughes, C. S., et al. (2025). Protocol for Immune Cell Isolation, Organoid Generation, and Co-culture Establishment from Cryopreserved Whole Human Intestine. Bio-protocol.

  • ResearchGate. (n.d.). Effect of trehalose concentration on particle size and distribution of SLNs after lyophilization. ResearchGate.

  • ResearchGate. (2021). Trehalose glycopolymers for cryopreservation of tissue-engineered constructs. ResearchGate.

  • MDPI. (2021). Treatment with Autophagy Inducer Trehalose Alleviates Memory and Behavioral Impairments and Neuroinflammatory Brain Processes in db/db Mice. MDPI.

  • Bio-Techne. (n.d.). Mouse Enteric Organoids Culture Protocol. Bio-Techne.

  • BenchChem. (2025). Optimizing delivery methods for trehalose in therapeutic applications. BenchChem.

  • Ito, D., et al. (2024). Trehalose enhances neuronal differentiation with VEGF secretion in human iPSC-derived neural stem/progenitor cells. Scientific Reports.

  • Aragona, M., et al. (2020). Trehalose Cryopreservation of Human Mesenchymal Stem Cells from Cord Tissue. International Journal of Molecular Sciences.

  • MDPI. (2021). Cryopreservation of Human Adipose Tissues and Adipose-Derived Stem Cells with DMSO and/or Trehalose: A Systematic Review. MDPI.

  • Corning. (n.d.). Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures. Corning.

  • Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein Science.

  • ResearchGate. (2020). The Combination of Trehalose and Glycerin: An Effective and Non-Toxic Recipe for Clinical Cryopreservation of Human Adipose-Derived Stem Cells. ResearchGate.

  • Hashemi, M., et al. (2018). Trehalose Activates Autophagy and Prevents Hydrogen Peroxide-Induced Apoptosis in the Bone Marrow Stromal Cells. Galen Medical Journal.

  • ResearchGate. (n.d.). Induction of autophagy by trehalose is mTOR-independent. ResearchGate.

  • Shi, L., et al. (2010). Trehalose Is a Key Determinant of the Quiescent Metabolic State That Fuels Cell Cycle Progression upon Return to Growth. Molecular Biology of the Cell.

  • Bio-Techne. (n.d.). Optimizing Organoid Culture Conditions with R&D Systems Proteins. Bio-Techne.

  • Roato, I., et al. (2017). Effect of trehalose on cryopreservation of pure peripheral blood stem cells. Oncology Letters.

  • Rusmini, P., et al. (2019). Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration. Autophagy.

  • Gameiro, A. M., et al. (2022). Protocol for culturing olfactory epithelium organoids supporting neuronal differentiation. STAR Protocols.

  • STEMCELL Technologies. (2016). Intestinal Epithelial Organoid Culture with IntestiCult™ Organoid Growth Medium (Mouse). STEMCELL Technologies.

  • MDPI. (2021). Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction. MDPI.

  • MDPI. (2022). Effect of Trehalose and Lactose Treatments on the Freeze-Drying Resistance of Lactic Acid Bacteria in High-Density Culture. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Trehalose-Based Lyophilization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Primary Drying Time for Trehalose-Based Formulations Role: Senior Application Scientist Status: Active Guide [v2026.1]

Introduction: The Trehalose Paradox

Trehalose is a premier lyoprotectant due to its high glass transition temperature (


) relative to sucrose and its ability to replace water molecules at the protein surface via hydrogen bonding. However, it presents a unique "paradox" in process optimization:
  • The Stability Advantage: Its high

    
     allows for warmer primary drying temperatures than sucrose-based formulations.
    
  • The Crystallization Risk: Unlike sucrose, trehalose can crystallize into a dihydrate form (

    
    ) during freezing or annealing, fundamentally altering the drying physics and cake aesthetics.
    

This guide moves beyond basic recipe steps to the causality of drying physics, enabling you to safely minimize cycle times while ensuring critical quality attributes (CQAs).

Module 1: The Physics of Primary Drying

To optimize time, you must maximize the sublimation rate (


) without crossing the collapse temperature (

).
The Critical Balance

Sublimation is governed by two opposing forces:

  • Heat Transfer (

    
    ):  Energy moving from the shelf to the ice interface (Driving force).
    
  • Mass Transfer (

    
    ):  Water vapor moving from the ice interface through the dried product layer to the chamber (Resistance).
    

The Trehalose Limit: For amorphous trehalose, the critical collapse temperature (


) is typically -28°C to -29°C  (approx. 1-2°C higher than 

).
  • Target Product Temp (

    
    ): Keep between -32°C and -35°C  to provide a safety margin.
    
  • Risk:[1][2][3] If

    
    , the viscosity of the interstitial concentrate drops, causing the cake to lose structural integrity (collapse).
    
Visualization: The Heat & Mass Transfer Loop

The following diagram illustrates the self-limiting nature of primary drying. As the dry layer grows, resistance (


) increases, requiring careful shelf temperature management.

DryingPhysics cluster_0 Critical Failure Point Shelf Shelf Temperature (Ts) (Energy Source) Vial Vial Bottom (Conduction) Shelf->Vial Heat Transfer Coeff (Kv) Interface Sublimation Interface (Ice -> Vapor) Vial->Interface Energy Flux (dQ/dt) DryLayer Dried Product Layer (Resistance Rp) Interface->DryLayer Mass Transfer (dm/dt) DryLayer->Interface Increases T(product) (Self-Warming) Chamber Chamber Pressure (Pc) (Driving Force) DryLayer->Chamber Vapor Flow Chamber->Interface Controls Vapor Pressure (P_ice)

Figure 1: The thermodynamic feedback loop of primary drying. Note that as the Dry Layer thickens, it traps heat at the interface, raising Product Temperature (


).

Module 2: Troubleshooting Hub (Q&A)

Issue 1: Macroscopic Cake Collapse

User Question: "My trehalose cake looks shrunken and sticky at the bottom. The top looks fine. What happened?"

Diagnosis: You likely exceeded the Collapse Temperature (


)  during the late stages of primary drying.[2]
  • Mechanism: As the dry layer thickens, the resistance to vapor flow (

    
    ) increases. This traps heat at the sublimation interface. If you maintained a constant Shelf Temperature (
    
    
    
    ) throughout the run, the product temperature (
    
    
    ) naturally drifted up and crossed -29°C.

Corrective Action:

  • Step-Down

    
    :  Implement a shelf temperature reduction step when 50-60% of the primary drying is complete.
    
  • Check Concentration: If your trehalose concentration is < 0.2 M ,

    
     can drop significantly (as low as -60°C) due to lack of solid content scaffolding. Solution: Add a bulking agent (e.g., Mannitol) or increase Trehalose concentration.
    
Issue 2: "Meltback" (Phase Separation)

User Question: "I see a ring of solid material or a crater at the bottom of the vial after secondary drying."

Diagnosis: Incomplete Primary Drying. You advanced to Secondary Drying (desorption) while ice was still present.

  • Mechanism: When you ramped to Secondary Drying (e.g., +25°C), the remaining ice melted into liquid water, dissolving the surrounding cake (meltback).

Corrective Action:

  • Extend Soak: Add a 2-hour "soak" at the end of primary drying.

  • Endpoint Detection: Do not rely on time. Use Pirani vs. Capacitance Manometer convergence. When the Pirani gauge (which reads higher in the presence of water vapor) matches the Capacitance gauge (absolute pressure), sublimation is finished.

Issue 3: Slow Drying / Choked Flow

User Question: "I lowered the pressure to 10 mTorr to speed things up, but drying is taking longer. Why?"

Diagnosis: Convection Starvation.

  • Mechanism: At very low pressures (< 30 mTorr), gas molecules are too sparse to effectively transfer heat from the shelf to the vial wall (Convective Heat Transfer). You have maximized the driving force (pressure differential) but destroyed your energy supply.

Corrective Action: The 10-30% Rule: Set Chamber Pressure (


) to 10-30% of the Vapor Pressure of Ice at your target 

.
  • Target

    
    : -32°C
    
  • Vapor Pressure of Ice at -32°C: ~230 mTorr.

  • Optimal

    
    :25 - 70 mTorr. 
    

Module 3: Advanced Optimization Protocol

This protocol uses a "Smart" Design of Experiment (DoE) approach to minimize primary drying time without risking collapse.

Phase 1: Characterization (The "Safe Zone")

Before putting vials in the dryer, you must define the thermal boundaries.

  • DSC Analysis: Determine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Glass transition of freeze-concentrate).
    
    • Expectation: Trehalose

      
      .
      
  • Freeze-Drying Microscopy (FDM): Determine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Collapse temp).[4][5]
    
    • Expectation:

      
      .
      
Phase 2: The "Golden Batch" Determination

Use the following table to select initial parameters based on the Product Resistance (


)  concept.
ParameterConservative (High Risk Aversion)Optimized (High Throughput)Rationale
Freezing Ramp 0.5°C/min to -45°C. Hold 2h.Annealing: -45°C

-20°C (2h)

-45°C.
Annealing increases ice crystal size, reducing

(faster drying).
Primary Drying

50 mTorr100 mTorr Higher pressure improves heat transfer (

).
Primary Drying

-25°C (Constant)-15°C (Step-down) Start warm to drive initial sublimation; cool down as

grows.
Safety Margin


Tighter control requires better monitoring.
Phase 3: The Troubleshooting Decision Tree

Use this logic flow to resolve deviations during the optimization runs.

TroubleshootingTree Start Visual Defect Observed Type Identify Defect Type Start->Type Collapse Cake Collapse/Shrinkage Type->Collapse Meltback Meltback (Crater/Ring) Type->Meltback Skin Impermeable Skin Type->Skin CheckTp Did Tp exceed -29°C? Collapse->CheckTp CheckEnd Was Primary Drying terminated early? Meltback->CheckEnd CheckRate Initial Sublimation Rate too high? Skin->CheckRate FixTemp Reduce Shelf Temp (Ts) or Pressure (Pc) CheckTp->FixTemp Yes FixConc Increase Trehalose Conc (>0.2M) CheckTp->FixConc No (Tp was low) FixTime Extend Primary Drying (Use Pirani/Cap convergence) FixEnd FixEnd FixEnd->FixTime Yes FixRamp Slower Ramp to Target Vacuum CheckRate->FixRamp Yes

Figure 2: Decision matrix for diagnosing lyophilization cake defects.

References

  • Ohori, R., et al. (2019).[6] "Mechanism of collapse of amorphous-based lyophilized cake induced by slow ramp during the shelf ramp process." International Journal of Pharmaceutics. Link

  • Tang, X., & Pikal, M. J. (2004). "Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice." Pharmaceutical Research. Link

  • Weng, J., et al. (2010). "Collapse temperature of solutions important for lyopreservation of living cells at ambient temperature."[4] Biotechnology and Bioengineering. Link

  • Sundaramurthi, P., & Suryanarayanan, R. (2010).[7] "Influence of Crystallizing and Non-crystallizing Cosolutes on Trehalose Crystallization During Freeze-Drying." Pharmaceutical Research. Link

  • Patel, S. M., et al. (2010).[7] "Determination of End Point of Primary Drying in Freeze-Drying Process Control." AAPS PharmSciTech. Link

Sources

Technical Support Center: Post-Cryopreservation Trehalose Removal from Adipose Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling adipose tissue cryopreserved with trehalose-based solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure optimal recovery, viability, and functionality of adipose-derived cells and tissues post-thaw. Here, we address common challenges and provide field-proven protocols to seamlessly integrate into your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the use and subsequent removal of trehalose in adipose tissue cryopreservation.

Q1: Why is it critical to remove trehalose after thawing my adipose tissue?

A: Trehalose is a non-permeating disaccharide, meaning it does not readily cross the cell membrane.[1] While it is excellent for protecting cells externally during freezing by stabilizing membranes and proteins, its presence in high concentrations post-thaw creates a hypertonic extracellular environment.[1][2][3] This imbalance can lead to osmotic stress, causing excessive water to leave the cells, which can impair cell viability and function. Furthermore, residual trehalose can alter the osmolarity of your cell culture medium and interfere with downstream biochemical assays. Therefore, thorough removal is essential for optimal experimental outcomes.[4]

Q2: Is trehalose toxic to my cells?

A: Compared to permeating cryoprotectants like dimethyl sulfoxide (DMSO), trehalose is considered to have low toxicity.[5][6] However, like any substance, at very high concentrations, it can have detrimental effects. These effects are primarily due to the osmotic pressure it exerts on the cells rather than direct chemical toxicity.[7][8] Studies have shown that while moderate concentrations are protective, excessively high levels can reduce cell proliferation.[9]

Q3: My cryopreservation medium contains both trehalose and DMSO. Does this change the removal process?

A: Not fundamentally, but it reinforces the necessity of a thorough washing protocol. DMSO is a permeating cryoprotectant that is known to be toxic to cells at room temperature and must be removed promptly and efficiently after thawing.[3][10] The combination of a non-permeating agent (trehalose) and a permeating agent (DMSO) is common, as it can synergistically protect the tissue.[2][10][11] The washing protocols described in this guide are designed to effectively remove both types of cryoprotectants.

Q4: Can any remaining trehalose affect my downstream experiments, such as cell culture or differentiation assays?

A: Yes. Residual cryoprotectants can significantly impact results. The altered osmolarity from leftover trehalose can stress cells in culture, leading to poor attachment, reduced proliferation, and altered differentiation potential.[4] It is crucial to standardize your washing protocol to ensure consistency and minimize variability between experiments.

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly identify and solve specific issues you may encounter after thawing your adipose tissue.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Cell Viability/Recovery Post-Thaw A. Osmotic Shock: Rapid dilution of the cryoprotectant solution with an isotonic buffer causes a sudden influx of water into the cells, leading to cell lysis.Perform a stepwise dilution. Gradually add your washing buffer to the thawed tissue suspension. This slowly reduces the extracellular osmolarity, allowing cells to regulate their volume and preventing lysis. A multi-step washing procedure is recommended.[4][5]
B. Mechanical Stress: Freshly thawed cells are fragile. High-speed centrifugation or aggressive resuspension (e.g., vortexing) can cause significant physical damage to the cell membranes.Handle cells gently. Use low-speed centrifugation (see protocol below) to pellet the tissue. Resuspend the pellet by gently pipetting up and down, avoiding harsh mechanical agitation.[5]
C. Incorrect Thawing: Slow thawing allows for the formation of large, damaging ice crystals (recrystallization), which can puncture cellular structures.Thaw rapidly. Thaw cryovials quickly in a 37°C water bath until only a small ice crystal remains. This minimizes the time spent in the critical temperature zone where recrystallization occurs.[5][6][12]
Poor Cell Attachment & Proliferation A. Residual Cryoprotectant Toxicity: Incomplete removal of trehalose and/or DMSO leaves behind substances that are suboptimal for cell growth and can inhibit attachment and proliferation.[4]Increase washing efficiency. Perform at least 2-3 washing cycles. Ensure you are using a sufficient volume of washing buffer (e.g., 10x the volume of the thawed sample) for each wash to effectively dilute out the cryoprotectants.[5]
B. Sub-optimal Pre-Freeze Health: The quality of cells post-thaw is a direct reflection of their health before freezing. Cells that were senescent, overly confluent, or stressed will not recover well.Optimize pre-freezing conditions. Always cryopreserve cells that are in the logarithmic growth phase (approx. 80-90% confluency) and confirmed to be healthy and free of contamination.[4]
Inconsistent Results Between Batches A. Protocol Variability: Minor deviations in timing, temperature, volumes, or handling between experiments can lead to significant differences in outcomes.Standardize the entire process. Develop and strictly adhere to a Standard Operating Procedure (SOP) for both thawing and washing. This includes standardizing incubation times, centrifugation settings, and handling techniques.

Section 3: Detailed Protocols & Visual Workflows

Adherence to a validated, step-by-step protocol is paramount for achieving reproducible, high-quality results.

Protocol: Stepwise Washing for Trehalose Removal

This protocol is designed to gently and effectively remove trehalose and other cryoprotectants while maximizing the recovery of viable adipose tissue and its cellular components.

  • Rapid Thawing: Remove the cryovial from storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small shard of ice remains. This process should take approximately 1-2 minutes.[11]

  • Initial Transfer: Aseptically transfer the entire contents of the cryovial into a sterile 50 mL conical tube.

  • First Dilution (Stepwise): Slowly, over the course of 1 minute, add an equal volume of pre-warmed (37°C) washing buffer to the conical tube.

    • Recommended Washing Buffer: Phosphate-Buffered Saline (PBS) or a basal medium like DMEM.[5]

  • Incubation: Gently mix the suspension by inverting the tube 2-3 times. Let the tube sit at room temperature for 5 minutes to allow the cells to equilibrate to the new osmotic environment.

  • Second Dilution: Add 10 mL of pre-warmed washing buffer to the tube. Mix gently.

  • Centrifugation: Centrifuge the suspension at a low speed to pellet the adipose tissue.

    • Speed: 1000 rpm (~200 x g)

    • Time: 3-5 minutes

    • Temperature: Room Temperature

  • Aspirate Supernatant: Carefully remove the supernatant containing the diluted cryoprotectants, being careful not to disturb the tissue pellet.

  • Repeat Wash: Gently resuspend the tissue pellet in 10-15 mL of fresh, pre-warmed washing buffer. Repeat the centrifugation step (Step 6).

  • Final Wash: Aspirate the supernatant and perform one final wash cycle (repeat Step 8). This ensures the most complete removal of residual cryoprotectants.[5]

  • Final Resuspension: After the final aspiration, resuspend the tissue pellet in the desired volume of your specific culture or experimental medium. The tissue is now ready for downstream applications.

Visual Workflow: Post-Thaw Processing

G Thaw 1. Rapid Thaw (37°C Water Bath) Dilute1 2. Stepwise Dilution (Add equal volume of buffer) Thaw->Dilute1 Incubate 3. Incubate (5 min at RT) Dilute1->Incubate Dilute2 4. Further Dilution (Add 10 mL buffer) Incubate->Dilute2 Centrifuge1 5. Centrifuge (1000 rpm, 3-5 min) Dilute2->Centrifuge1 Wash 6. Aspirate & Resuspend (Repeat 1-2x) Centrifuge1->Wash Remove Supernatant Final 7. Final Resuspension (In experimental medium) Wash->Final Downstream Ready for Downstream Application Final->Downstream

Caption: Post-thaw workflow for adipose tissue.

Visual Guide: Troubleshooting Logic for Low Viability

G cluster_thaw Thawing Protocol cluster_wash Washing Protocol cluster_pre Pre-Freeze Conditions Start Problem: Low Post-Wash Viability Thaw_Check Was thawing rapid (<2 min in 37°C bath)? Start->Thaw_Check Thaw_Fail Action: Ensure rapid thaw to prevent recrystallization. Thaw_Check->Thaw_Fail No Wash_Check Was dilution stepwise & gentle? Thaw_Check->Wash_Check Yes Wash_Fail Action: Implement gradual dilution to avoid osmotic shock. Wash_Check->Wash_Fail No Speed_Check Was centrifugation speed low (~1000 rpm)? Wash_Check->Speed_Check Yes Speed_Fail Action: Reduce speed to prevent mechanical cell damage. Speed_Check->Speed_Fail No Pre_Check Were cells healthy & in log-phase before freezing? Speed_Check->Pre_Check Yes Pre_Fail Action: Review pre-freezing cell culture practices. Pre_Check->Pre_Fail No

Caption: Troubleshooting decision tree for low viability.

Section 4: References

  • EFFICIENT PROCEDURE FOR HUMAN ADIPOSE TISSUE CRYOPRESERVATION WITHOUT SPECIALIZED FREEZING EQUIPMENT. (n.d.). CryoLetters. [Link]

  • Pu, L. L. Q. (2009). Cryopreservation of adipose tissue. Adipose Stem Cells and Regenerative Medicine. [Link]

  • Luu, T. U., et al. (2021). Cryopreservation of Human Adipose Tissues and Adipose-Derived Stem Cells with DMSO and/or Trehalose: A Systematic Review. Journal of Clinical Medicine. [Link]

  • Dos-Anjos, S., et al. (2021). Optimization of Adipose Tissue Cryopreservation Techniques in a Murine Model. Plastic and Reconstructive Surgery - Global Open. [Link]

  • Newman, S. (2025). Advancements in Cryopreservation Techniques for Extended Storage of Adipose Tissue. Aesthetic Surgery Journal. [Link]

  • Pu, L. L. Q. (2020). CRYOPRESERVATION OF ADIPOSE TISSUE FOR FAT GRAFTING. Plastic Surgery Key. [Link]

  • Dos-Anjos, S., et al. (2025). Optimization of Adipose Tissue Cryopreservation Techniques in a Murine Model. Plastic and Reconstructive Surgery Global Open. [Link]

  • Benivegna, D., et al. (2025). Optimization of autologous adipose tissue transplantation: The impact of patient-specific and intraoperative factors on cellular viability before and after cryopreservation. British Journal of Plastic Surgery. [Link]

  • Murray, A., et al. (2024). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. Molecular Systems Design & Engineering. [Link]

  • Wang, Y., et al. (2025). A novel cryopreservation solution for adipose tissue based on metformin. Stem Cell Research & Therapy. [Link]

  • Chen, R., et al. (2024). Effects of Trehalose Preconditioning on H9C2 Cell Viability and Autophagy Activation in a Model of Donation after Circulatory Death for Heart Transplantation. International Journal of Molecular Sciences. [Link]

  • Trehalose Attenuates In Vitro Neurotoxicity of 6-Hydroxydopamine by Reducing Oxidative Stress and Activation of MAPK/AMPK Signaling Pathways. (2024). Antioxidants. [Link]

  • Gholami, M., et al. (2022). Protective Effect of Trehalose Against H2O2-induced Cytotoxicity and Oxidative Stress in PC-12 Cell Line and the Role of Heat Shock Protein-27. Iranian Journal of Pharmaceutical Research. [Link]

  • Intracellular Delivery of Trehalose for Cell Banking. (2015). Organogenesis. [Link]

  • Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing. (n.d.). Corning Life Sciences. [Link]

  • I know this is a common issue, but do you have recommendations for improving cell viability post thaw. We have had varying success and I'm not sure why. (n.d.). Cell Culture Dish. [Link]

  • Pu, L. L. (2009). Cryopreservation of adipose tissue. Expert Opinion on Biological Therapy. [Link]

  • Luu, T. U., et al. (2021). Cryopreservation of Human Adipose Tissues and Adipose-Derived Stem Cells with DMSO and/or Trehalose: A Systematic Review. PMC. [Link]

  • Murray, A., et al. (2024). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. PMC. [Link]

Sources

Technical Support Center: Impurity Analysis in Pharmaceutical Trehalose

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for scientists analyzing pharmaceutical-grade trehalose. It prioritizes field-proven troubleshooting, method selection logic, and high-sensitivity detection of reducing sugar impurities.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Detection of Glucose, Maltose, and Related Substances in Excipients

Executive Summary: The "Hidden" Risk

As a Senior Application Scientist, I often see researchers treat Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) simply as a "stabilizer." However, its primary value in biologics is its status as a non-reducing sugar .

The Critical Insight: The presence of trace reducing sugar impurities (Glucose, Maltose) is not just a purity issue; it is a stability risk. Reducing sugars can initiate Maillard reactions with the amine groups of your therapeutic protein, leading to browning, aggregation, and loss of potency [1]. Standard refractive index (RI) methods often lack the sensitivity to detect the nanogram-levels of glucose that can trigger these reactions in long-term stability studies.

Method Selection & Performance Comparison

Which detector should you use?

FeatureHPLC-RI (Refractive Index) HPAEC-PAD (Pulsed Amperometric) HPLC-CAD (Charged Aerosol)
Primary Use Routine QC, USP/EP Compendial ReleaseTrace Impurity Characterization, R&DIntermediate sensitivity, Gradient compatible
Limit of Detection (LOD) High (~10–50 ppm)Ultra-Low (~10–50 ppb) Low (~1–5 ppm)
Selectivity Low (Universal)High (Specific to oxidizable groups) Low (Universal)
Gradient Compatibility No (Isocratic only)Yes (Essential for oligosaccharides)Yes
Common Pain Point Baseline drift due to temperatureCarbonate contamination in eluentsNon-linear response factors

Senior Scientist Recommendation: Use HPLC-RI for raw material lot release (compliance). Use HPAEC-PAD for formulation stability studies where detecting trace hydrolysis of Trehalose into Glucose is critical.

Visualizing the Workflow

Diagram 1: Method Selection Logic

Use this decision tree to select the correct analytical approach based on your stage of development.

MethodSelection Start START: Define Analytical Goal Goal Is the goal Compendial Release or Trace Stability Analysis? Start->Goal Compendial Compendial Release (Raw Material QC) Goal->Compendial QC Release Trace Trace Stability / R&D (Formulation) Goal->Trace Formulation R&D USP_Method Execute USP/EP Method Column: L58 (Sugar KS-801) Detector: RI Compendial->USP_Method Sensitivity Required Sensitivity? Trace->Sensitivity HighSens Ultra-Trace (< 1 ppm) (e.g., Glucose in Protein) Sensitivity->HighSens High Risk MedSens Medium Trace (> 10 ppm) Sensitivity->MedSens Routine HPAEC HPAEC-PAD (Dionex CarboPac PA1/PA200) Gradient Elution HighSens->HPAEC CAD HPLC-CAD or ELSD (Amino/Amide Column) MedSens->CAD

Caption: Decision logic for selecting between RI, CAD, and HPAEC-PAD based on sensitivity requirements.

Standard Operating Procedure (SOP): High-Sensitivity HPAEC-PAD

Objective: Detect trace Glucose and Maltose in Trehalose excipient. Instrument: Ion Chromatography system (e.g., Thermo Dionex ICS-6000) with Electrochemical Detection.

Reagents & Preparation (The "Clean Chemistry" Rule)
  • Water: 18.2 MΩ·cm resistivity, degassed. Crucial: Dissolved CO2 forms carbonate, which acts as a displacer ion, shortening retention times.

  • 50% NaOH: Use low-carbonate grades (e.g., Fisher Chemical™ or J.T.Baker™ specific for IC). Never pour from a large bottle; pipette from the center of the solution to avoid surface carbonates.

  • Eluent A: 10 mM NaOH (Isocratic hold for Glucose/Trehalose separation).

  • Eluent B: 200 mM NaOH / 500 mM Sodium Acetate (Gradient push for Maltose/Oligomers).

Chromatographic Conditions
  • Column: CarboPac PA1 (4 × 250 mm) with Guard.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Waveform: Standard Carbohydrate Quadruple Potential (Gold Electrode).

Step-by-Step Protocol
  • System Startup: Flush system with 100 mM NaOH for 30 mins to remove carbonate buildup on the column.

  • Equilibration: Equilibrate with Eluent A for at least 20 mins until background background charge (nC) is stable (< 50 nC).

  • Injection: Inject 10 µL of sample (1 mg/mL Trehalose).

  • Elution Profile:

    • 0–15 min: Isocratic 10 mM NaOH (Elutes: Glucose -> Trehalose).

    • 15–25 min: Ramp to high acetate (Elutes: Maltose -> Maltotriose).

    • 25–35 min: Re-equilibration (Critical for reproducibility).

Troubleshooting Guide: "In the Trenches"

Real-world solutions to common failure modes.

Issue 1: "Ghost Peaks" or Baseline Dip around 2-4 minutes

Symptom: You see a negative dip or a small "hump" early in the chromatogram (HPAEC-PAD). Root Cause: Water Quality / Carbonate Contamination .[1] The "Water Dip" is normal, but if it is excessive or followed by a ghost peak, your eluent has absorbed CO2. Carbonate binds strongly to the anion exchange sites. Fix:

  • Immediate: Remake eluents using degassed water.

  • Systemic: Install a Carbonate Removal Device (CRD) or ensure eluent bottles are under helium/nitrogen headspace.

  • Verification: Check the background conductivity. If it drifts upward over hours, you have a CO2 leak [2].

Issue 2: Poor Resolution between Trehalose and Glucose

Symptom: The glucose impurity peak rides on the shoulder of the massive Trehalose peak. Root Cause: Column Overloading or Incorrect NaOH Concentration . Fix:

  • Dilution: Trehalose is the matrix; injecting it at >5 mg/mL can overload the local exchange capacity. Dilute to 1 mg/mL.

  • Eluent Adjustment: Lower the NaOH concentration from 10 mM to 5-8 mM. Lower hydroxide concentration increases retention, pulling the monosaccharide (Glucose) further away from the disaccharide (Trehalose) [3].

Issue 3: Gradual Loss of Sensitivity (Response Drop)

Symptom: Peak areas for standards decrease by >10% over a sequence. Root Cause: Gold Electrode Fouling . Carbohydrates oxidize on the gold surface. Over time, reaction byproducts (oxides) build up, inhibiting further detection. Fix:

  • Check Waveform: Ensure you are using a "Self-Cleaning" waveform (e.g., standard quadruple potential) which includes a reductive cleaning step.

  • Polishing: If the drop persists, physically polish the gold working electrode with fine alumina slurry (provided in kit) on a glass plate for 30 seconds.

Diagram 2: Troubleshooting HPAEC-PAD Baseline Issues

Use this flow to diagnose baseline instability or retention shifts.

Troubleshooting Problem Problem: Unstable Baseline / Retention Shift Check1 Check Background Conductivity/Charge Problem->Check1 HighBackground High Background (>100 nC) Check1->HighBackground DriftingRT Retention Times Decreasing Check1->DriftingRT CauseCarbonate Cause: Carbonate Contamination HighBackground->CauseCarbonate DriftingRT->CauseCarbonate CauseElectrode Cause: Electrode Fouling DriftingRT->CauseElectrode If Eluent OK ActionEluent Action: Remake Eluent Use Plastic Bottles Apply N2 Headspace CauseCarbonate->ActionEluent ActionPolish Action: Polish Gold Electrode Check Reference Electrode CauseElectrode->ActionPolish

Caption: Logic flow for diagnosing common HPAEC-PAD baseline and retention anomalies.

References

  • Crowley, J. et al. (2000). "Isolation and identification of Maillard reaction products in a formulated protein drug." Journal of Pharmaceutical Sciences.

  • Thermo Fisher Scientific. (2021). "Three Simple Ways to Optimize HPAE-PAD Performance." Application Note.

  • Rohrer, J. (2013). "Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Thermo Fisher Scientific Technical Guide.

  • United States Pharmacopeia (USP). "Trehalose NF Monograph." USP-NF Online.

  • European Pharmacopoeia (Ph.[2][3][4] Eur.). "Trehalose Dihydrate Monograph 2297."

Sources

mitigating Maillard reaction risks with trehalose monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Gemini Logo

Mitigating Maillard Reaction Risks with Trehalose Monohydrate

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of this compound to mitigate the risks associated with the Maillard reaction in pharmaceutical and biopharmaceutical formulations.

Introduction: The Challenge of the Maillard Reaction in Drug Formulation

The Maillard reaction, a form of non-enzymatic browning, is a significant concern in the pharmaceutical industry. It occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[1][2][3][4] This reaction can lead to the degradation of active pharmaceutical ingredients (APIs), the formation of impurities, and discoloration of the final product, all of which compromise the stability, safety, and efficacy of medications.[5][6]

The reaction is a complex series of events that begins with the condensation of a reducing sugar and an amine, followed by rearrangements and further reactions to produce a variety of products, including brown nitrogenous polymers known as melanoidins.[1][2][4][7] Several factors can influence the rate of the Maillard reaction, including temperature, pH, and water activity.[1][2][8][[“]][10] Higher temperatures and alkaline pH generally accelerate the reaction.[[“]][10][11]

Given these risks, controlling the Maillard reaction is a critical aspect of formulation development. One of the most effective strategies is the use of non-reducing sugars, with trehalose being a particularly advantageous choice.

Why this compound? A Superior Stabilizer

Trehalose is a naturally occurring disaccharide composed of two glucose units linked by an α,α-1,1 glycosidic bond.[12][13][14] This unique linkage makes it a non-reducing sugar, meaning it lacks a free aldehyde or ketone group to react with amino groups.[12][13][15][16][17][18][19] Consequently, trehalose does not participate in the Maillard reaction, making it an excellent stabilizer for sensitive biomolecules.[12][15][17][18][20][21]

Beyond its non-reducing nature, trehalose offers several other benefits for formulation stability:

  • Exceptional Protein Stabilization: Trehalose is widely recognized for its ability to protect proteins from various stresses, including freezing, desiccation, and thermal denaturation.[15][21][22][23][24][25][26] The proposed mechanisms for this stabilization include the "water replacement theory," where trehalose forms hydrogen bonds with the protein, and the "preferential exclusion" or "water entrapment" theory, where trehalose is excluded from the protein's surface, leading to a more stable, hydrated state.[15][22][27]

  • High Glass Transition Temperature (Tg): Trehalose has the highest glass transition temperature among disaccharides, which is beneficial for the stability of lyophilized (freeze-dried) formulations.[14][26][28] A high Tg means the amorphous solid state is maintained at higher storage temperatures, minimizing molecular mobility and degradation reactions.[14][28]

  • Chemical Stability: The α,α-1,1 glycosidic bond in trehalose is very resistant to acid hydrolysis, making it stable even under acidic conditions and at high temperatures.[13][15][16][17] In contrast, sucrose, another non-reducing sugar, is more susceptible to hydrolysis, which can release reducing sugars and initiate the Maillard reaction.[15][28]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered when using this compound to mitigate Maillard reaction risks.

FAQ 1: Basics of Maillard Reaction & Trehalose

Q1.1: What are the visible signs of the Maillard reaction in my formulation?

A: The most common visible sign is a change in color, typically a yellowing or browning of the product. This discoloration is due to the formation of melanoidins in the final stages of the reaction.[2][7] You may also observe changes in the physical properties of the formulation, such as precipitation or aggregation of proteins.

Q1.2: How can I confirm that the degradation I'm seeing is due to the Maillard reaction?

A: While color change is a strong indicator, analytical methods are necessary for confirmation. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the loss of the API and the formation of degradation products.[29][30] Spectrophotometry can be used to quantify the extent of browning by measuring absorbance at specific wavelengths (e.g., 420 nm).[7][8][30]

Q1.3: Why is trehalose a better choice than other sugars like lactose or glucose?

A: Lactose and glucose are reducing sugars, meaning they have a free carbonyl group that can readily react with amino groups, initiating the Maillard reaction.[1][3][5] Trehalose, as a non-reducing sugar, lacks this reactive group and therefore does not participate in the Maillard reaction.[12][13][15][16][17][18][19]

Q1.4: Can I use sucrose instead of trehalose?

A: While sucrose is also a non-reducing sugar, it is more susceptible to hydrolysis, especially at lower pH, which can break it down into the reducing sugars glucose and fructose.[15][28] These can then participate in the Maillard reaction. Trehalose is significantly more stable to acid hydrolysis.[13][16][17]

Diagram: The Maillard Reaction Pathway

MaillardReaction cluster_Initial Initial Stage cluster_Intermediate Intermediate Stage cluster_Final Final Stage ReducingSugar Reducing Sugar (e.g., Glucose, Lactose) Condensation Condensation Reaction ReducingSugar->Condensation AminoGroup Amino Group (from Protein/Peptide) AminoGroup->Condensation SchiffBase Schiff Base Condensation->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori AmadoriProduct Amadori Product Amadori->AmadoriProduct Degradation Degradation & Dehydration AmadoriProduct->Degradation Dicarbonyls Dicarbonyls Degradation->Dicarbonyls Strecker Strecker Degradation Dicarbonyls->Strecker Polymerization Polymerization & Condensation Dicarbonyls->Polymerization StreckerAldehydes Strecker Aldehydes Strecker->StreckerAldehydes StreckerAldehydes->Polymerization Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Caption: A simplified overview of the Maillard reaction pathway.

FAQ 2: Formulation and Experimental Design

Q2.1: At what concentration should I use this compound in my formulation?

A: The optimal concentration of trehalose is dependent on the specific API and the formulation type (liquid or lyophilized). For liquid formulations, concentrations can range significantly. For example, a trastuzumab formulation for subcutaneous administration uses 210 mM trehalose dihydrate.[31] For lyophilized products, a molar ratio of lyoprotectant to protein of 360:1 has been reported as necessary in some cases.[31] It is crucial to perform a screening study to determine the optimal concentration for your specific application.

Q2.2: I'm still observing some degradation even with trehalose. What could be the cause?

A: While trehalose prevents the Maillard reaction, other degradation pathways may still be active. Consider the following:

  • pH of the formulation: Ensure the pH is optimal for the stability of your API. While trehalose is stable across a wide pH range, your protein may not be.

  • Oxidation: Your API may be susceptible to oxidation. Consider the use of antioxidants or packaging under an inert atmosphere.

  • Purity of excipients: Ensure you are using a high-purity grade of trehalose to minimize the presence of any reactive impurities.[21][28]

  • Hydrolysis of the API: The API itself may be undergoing hydrolysis, which is independent of the Maillard reaction.

Q2.3: How do I design an experiment to test the effectiveness of trehalose in my formulation?

A: A well-designed stability study is key. Here is a general protocol:

Protocol 1: Comparative Stability Study

Objective: To evaluate the ability of this compound to prevent Maillard-induced degradation of a protein-based API.

Methodology:

  • Prepare Formulations:

    • Control (Reducing Sugar): Formulate your API with a reducing sugar (e.g., lactose or glucose) at a relevant concentration.

    • Test (Trehalose): Formulate your API with this compound at various concentrations (e.g., 5%, 10%, 15% w/v).

    • Negative Control (No Sugar): Formulate your API in buffer alone.

  • Initial Characterization (T=0):

    • Visually inspect all samples for color and clarity.

    • Measure the pH of each formulation.

    • Analyze the purity and concentration of the API using a suitable method (e.g., SEC-HPLC, RP-HPLC).

    • Characterize the protein's structural integrity (e.g., using Circular Dichroism or Fluorescence Spectroscopy).

  • Accelerated Stability Study:

    • Store aliquots of each formulation at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and protected from light.

    • Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis at Each Time Point:

    • Repeat the characterization steps performed at T=0.

    • Quantify browning by measuring the absorbance of the solution at 420 nm.

    • Analyze for the formation of aggregates using Size Exclusion Chromatography (SEC).

  • Data Analysis:

    • Compare the rate of API degradation, color change, and aggregate formation between the control, test, and negative control formulations.

Diagram: Experimental Workflow for Testing Trehalose Efficacy

TrehaloseEfficacyWorkflow cluster_Prep Formulation Preparation cluster_Initial Initial Analysis (T=0) cluster_Stability Accelerated Stability Study cluster_Final Time-Point Analysis Formulation1 API + Reducing Sugar (e.g., Lactose) InitialAnalysis Visual Inspection pH Measurement API Purity (HPLC) Structural Integrity (CD/Fluorescence) Formulation1->InitialAnalysis Formulation2 API + Trehalose (Varying Concentrations) Formulation2->InitialAnalysis Formulation3 API in Buffer (No Sugar) Formulation3->InitialAnalysis Storage Store at Elevated Temperatures (e.g., 40°C, 50°C, 60°C) InitialAnalysis->Storage Sampling Sample at Time Points (e.g., 1, 2, 4, 8 weeks) Storage->Sampling TimePointAnalysis Repeat Initial Analysis Quantify Browning (A420) Aggregate Analysis (SEC) Sampling->TimePointAnalysis DataAnalysis Data Analysis & Comparison TimePointAnalysis->DataAnalysis

Caption: A workflow for evaluating the efficacy of trehalose.

FAQ 3: Advanced Topics and Troubleshooting

Q3.1: Can trehalose prevent protein aggregation?

A: Yes, trehalose is known to be an effective inhibitor of protein aggregation.[32][33][34] It helps to maintain the native conformation of proteins, making them less prone to unfolding and aggregating.[32][34][35] The mechanism is thought to involve the preferential hydration of the protein, which makes the unfolded state thermodynamically unfavorable.[22][24]

Q3.2: My lyophilized cake collapsed during freeze-drying, even with trehalose. What went wrong?

A: Cake collapse during lyophilization occurs when the temperature of the product exceeds its collapse temperature (which is related to the glass transition temperature of the freeze-concentrate, Tg'). While trehalose has a high Tg', several factors can lead to collapse:

  • Primary drying temperature is too high: Ensure your primary drying temperature is set below the Tg' of your formulation.

  • Insufficient trehalose concentration: The concentration of trehalose may not be high enough to form a stable amorphous matrix.

  • Presence of other excipients: Other components in your formulation, such as certain buffers or salts, can lower the overall Tg' of the mixture.

Q3.3: Are there any compatibility issues I should be aware of when using trehalose?

A: Trehalose is generally considered to be a very stable and inert excipient.[36] It is compatible with a wide range of APIs and other formulation components. However, it is always good practice to perform compatibility studies with your specific API and other excipients as part of your formulation development process.

Data Summary: Stability of Sugars
PropertyTrehaloseSucroseGlucose/Lactose
Sugar Type Non-reducingNon-reducingReducing
Maillard Reactivity NoLow (risk of hydrolysis)High
Acid Stability (pH 3.5, 1 hr) >99% remaining[14][28]~0% remaining[14][28]N/A
Glass Transition Temp. (Tg) ~110-120°C[14][28]~62°CLower
Primary Use Stabilizer, LyoprotectantStabilizer, SweetenerSweetener, Filler
Conclusion

The Maillard reaction poses a significant threat to the stability and quality of pharmaceutical products, particularly biotherapeutics. This compound stands out as a superior excipient for mitigating these risks due to its non-reducing nature, exceptional protein-stabilizing properties, high glass transition temperature, and chemical stability. By understanding the principles outlined in this guide and implementing robust experimental designs, researchers and formulation scientists can effectively leverage the benefits of trehalose to develop safe, stable, and efficacious drug products.

References
  • Analytical Methods for the Assessment of Maillard Reactions in Foods. (n.d.). SpringerLink. Retrieved February 22, 2024, from [Link]

  • New insights into the protein stabilizing effects of trehalose by comparing with sucrose. (2023, July 31). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

  • Effect of trehalose on protein structure. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • The thermodynamic mechanism of protein stabilization by trehalose. (1997). SciSpace. Retrieved February 22, 2024, from [Link]

  • Mechanism of Trehalose-Induced Protein Stabilization from Neutron Scattering and Modeling. (2019, April 9). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Maillard Reaction. (n.d.). BAKERpedia. Retrieved February 22, 2024, from [Link]

  • Mechanism of Trehalose-Induced Protein Stabilization from Neutron Scattering and Modeling. (2019, May 2). PubMed. Retrieved February 22, 2024, from [Link]

  • Analytical Methods for the Assessment of Maillard Reactions in Foods. (n.d.). Springer. Retrieved February 22, 2024, from [Link]

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. (2026, January 13). Taylor & Francis Online. Retrieved February 22, 2024, from [Link]

  • Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and Mitigation Strategies of Harmful Products. (n.d.). MDPI. Retrieved February 22, 2024, from [Link]

  • What is the role of temperature and pH in controlling the Maillard reaction and acrylamide formation in food products? (n.d.). Consensus. Retrieved February 22, 2024, from [Link]

  • The Maillard reaction: the science behind flavour and colour in foods and beverages. (2024, November 7). Ragus. Retrieved February 22, 2024, from [Link]

  • Maillard reaction. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

  • Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. (n.d.). Retrieved February 22, 2024, from [Link]

  • Rational Selection of Sugars for Biotherapeutic Stabilization: A Practitioner's Perspective. (2018, October 15). BioProcess International. Retrieved February 22, 2024, from [Link]

  • Potential Use of the Maillard Reaction for Pharmaceutical Applications: Gastric and Intestinal Controlled Release Alginate-Albumin Beads. (2019, February 15). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Exploring the Kinetics of the Maillard Reaction in Food: A Detailed Experimental Analysis. (n.d.). Hilaris Publisher. Retrieved February 22, 2024, from [Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. (2026, January 6). PubMed. Retrieved February 22, 2024, from [Link]

  • Effect of different combinations of glycerol and/or trehalose on physical and structural properties of whey protein concentrate-based edible films. (n.d.). RepHip UNR. Retrieved February 22, 2024, from [Link]

  • Trehalose: what it is and what it is used for. (2022, April 3). Reire. Retrieved February 22, 2024, from [Link]

  • Effect of pH and temperature on browning intensity of coconut sugar and its antioxidant activity. (2017, September 2). Food Research. Retrieved February 22, 2024, from [Link]

  • Trehalose: A Powerful Excipient in the Formulation Toolbox. (n.d.). Pfanstiehl. Retrieved February 22, 2024, from [Link]

  • The Importance of Trehalose Sugar. (2019, September 20). Retrieved February 22, 2024, from [Link]

  • A smart solution for Biopharmaceutical Development. (n.d.). Nagase. Retrieved February 22, 2024, from [Link]

  • Trehalose. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

  • The Maillard Reaction. (2019, September 10). IntechOpen. Retrieved February 22, 2024, from [Link]

  • Trehalose: A Powerful Excipient in the Formulation Toolbox. (2015, May 31). Drug Development & Delivery. Retrieved February 22, 2024, from [Link]

  • Effects of temperature and pH on the kinetics of caramelisation, protein cross-linking and Maillard reactions in aqueous model systems. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Covalent Incorporation of Trehalose within Hydrogels for Enhanced Long-Term Functional Stability and Controlled Release of Biomacromolecules. (n.d.). National Institutes of Health. Retrieved February 22, 2024, from [Link]

  • Trehalose-Bearing Carriers to Target Impaired Autophagy and Protein Aggregation Diseases. (2023, November 30). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Trehalose-Bearing Carriers to Target Impaired Autophagy and Protein Aggregation Diseases. (2023, November 29). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Maillard reaction: formation, advantage, disadvantage and control. A review. (2024, March 19). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Sucrose and Trehalose in Therapeutic Protein Formulations. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (n.d.). eScholarship.org. Retrieved February 22, 2024, from [Link]

  • Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils. (2025, October 16). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Trehalose and Maillard Reaction. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Trehalose, C12H22O11, is a nonreducing sugar that is only 45% as .... (2024, July 26). Pearson. Retrieved February 22, 2024, from [Link]

  • Stability of Trehalose, Sucrose and Glucose to Nonenzymatic Browning in Model Systems. (2025, August 7). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Trehalose. (n.d.). CD Formulation. Retrieved February 22, 2024, from [Link]

  • Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

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Sources

Validation & Comparative

High-Performance Parenteral Excipients: Endotoxin-Free Trehalose Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of parenteral biologics—particularly monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs)—the choice of stabilizer is binary for most development teams: Sucrose or Trehalose. While Sucrose remains the historical standard, Endotoxin-Free Trehalose Monohydrate has emerged as the superior alternative for acid-sensitive and high-concentration formulations.

This guide objectively compares Trehalose against its primary alternatives (Sucrose and Mannitol), focusing on glass transition thermodynamics, chemical stability (Maillard reaction), and endotoxin management. It provides actionable protocols for validating raw material purity and ensuring lyo-cake integrity.

Part 1: The Criticality of "Endotoxin-Free" Grades

For parenteral applications, "low endotoxin" is insufficient; "endotoxin-free" (functionally defined as < 0.1 EU/g or lower depending on dose) is a safety and regulatory imperative.

The Pyrogenic Threshold

Regulatory bodies (USP <85>, EP 2.6.[1]14) define the endotoxin limit (


) for parenteral drugs using the formula:


Where:
  • 
     = Threshold Pyrogenic Dose (5.0 EU/kg for IV/IM; 0.2 EU/kg for Intrathecal).[2]
    
  • 
     = Maximum human dose per kg per hour.[3]
    

The Excipient Challenge: Sugars derived from natural sources (starch hydrolysis) carry a high risk of gram-negative bacterial contamination during processing. If the bulk trehalose excipient contributes significant endotoxin load, it consumes the safety margin of the Active Pharmaceutical Ingredient (API).

Specification Recommendation: For intrathecal or high-volume parenteral formulations, specify High-Purity Parenteral Grade Trehalose with a Certificate of Analysis (CoA) guaranteeing < 0.05 EU/g .

Part 2: Comparative Technical Analysis

Trehalose vs. Sucrose vs. Mannitol

The following table synthesizes physicochemical data critical for lyophilization cycles and long-term stability.

FeatureThis compoundSucroseMannitolImpact on Formulation
Chemical Nature Non-reducing DisaccharideNon-reducing Disaccharide*Sugar AlcoholTrehalose prevents browning; Sucrose risks hydrolysis.
Glass Transition (

, dry)
~115°C~65°CN/A (Crystalline)Higher

allows higher storage temps without cake collapse.

(Frozen)
-30°C to -29°C-34°C to -32°C-25°C (Crystallizes)Trehalose allows slightly more aggressive primary drying than sucrose.
Hygroscopicity Low (forms stable dihydrate)High (Amorphous)Very LowTrehalose cakes are less prone to moisture-induced collapse.
Reducing Potential Zero (Glycosidic bond 1-1)Low (Risks hydrolysis to Glc+Fru)ZeroCritical: Sucrose hydrolysis leads to Maillard reaction with protein amines.

*Note: Sucrose is technically non-reducing but easily hydrolyzes under acidic conditions or high heat into reducing monosaccharides (Glucose/Fructose).

The Maillard Reaction Advantage

The most distinct advantage of Trehalose over Sucrose is chemical inertness.

  • Sucrose Failure Mode: In acidic buffers (pH < 5.5) or during thermal stress, the glycosidic bond in sucrose hydrolyzes. The resulting glucose and fructose react with the lysine residues of the therapeutic protein (Maillard reaction), causing browning and aggregation.

  • Trehalose Stability: The

    
    -1,1-glycosidic linkage in trehalose is highly resistant to acid hydrolysis and cleavage by glucosidases, ensuring zero reducing sugar formation.
    

Part 3: Mechanisms of Lyoprotection

To justify the selection of Trehalose, one must understand how it stabilizes proteins during freeze-drying. It operates via two distinct, simultaneous mechanisms.

Visualization: Stabilization Pathways

LyoprotectionMechanism Stress Lyophilization Stress WR_Mech Water Replacement Hypothesis Stress->WR_Mech Desiccation Vit_Mech Vitrification (Glass Formation) Stress->Vit_Mech Freezing H_Bond Trehalose H-Bonds to Protein Surface WR_Mech->H_Bond Replaces Water Native_State Preservation of Native Conformation H_Bond->Native_State Viscosity High Viscosity Glassy Matrix Vit_Mech->Viscosity High Tg Mobility Restricted Protein Unfolding/Aggregation Viscosity->Mobility Kinetic Trap Mobility->Native_State

Figure 1: Dual-mechanism of Trehalose stabilization. The 'Water Replacement' maintains thermodynamic stability, while 'Vitrification' provides kinetic stability by immobilizing the protein in a glassy matrix.

Part 4: Experimental Protocols (Self-Validating)

As a Senior Scientist, you must validate that the excipient performs as expected in your specific matrix.

Protocol A: Incoming Raw Material Qualification (LAL Spike Recovery)

Objective: Confirm that the high concentration of sugar does not inhibit the Limulus Amebocyte Lysate (LAL) assay, ensuring false negatives are not reported for endotoxin.

  • Preparation: Prepare a 10% (w/v) stock solution of the Trehalose sample in LAL Reagent Water (LRW).

  • pH Check: Measure pH. Trehalose solutions can be slightly acidic. If pH is outside 6.0–8.0, adjust with endotoxin-free NaOH/HCl (LAL reaction is pH sensitive).

  • Spiking:

    • Sample Tube: 10% Trehalose solution + 0.5 EU/mL Control Standard Endotoxin (CSE).

    • Positive Control: LRW + 0.5 EU/mL CSE.

    • Negative Control: 10% Trehalose solution (Unspiked).

  • Assay: Run Kinetic Chromogenic or Turbidimetric LAL assay.

  • Validation Criteria:

    • The Spike Recovery must be between 50% and 200% of the Positive Control.

    • Insight: If recovery is < 50%, the trehalose is inhibiting the enzyme. Dilute the sample (e.g., 1:10) until the spike is recovered. This defines the Maximum Valid Dilution (MVD) .

Protocol B: Accelerated Stability & Aggregation Analysis

Objective: Compare Trehalose vs. Sucrose efficiency in preventing mAb aggregation.

  • Formulation: Prepare mAb (e.g., 5 mg/mL) in Histidine buffer (pH 6.0) with:

    • Arm A: 250 mM Sucrose.

    • Arm B: 250 mM Trehalose.

  • Stress Condition: Incubate at 40°C / 75% RH for 4 weeks.

  • Analysis (SEC-HPLC):

    • Inject samples onto a Size Exclusion Chromatography column.

    • Quantify High Molecular Weight (HMW) species (aggregates).

  • Success Metric: Arm B (Trehalose) should show statistically lower or equivalent %HMW compared to Arm A. If Arm A shows yellowing (browning) and Arm B does not, Maillard reaction is confirmed in Sucrose.

Part 5: Decision Framework

When should you switch from Sucrose to Trehalose? Use this logic flow.

ExcipientSelection Start Select Stabilizer for Biologic Acidic Is Formulation pH < 5.5? Start->Acidic Lyo Is the product Lyophilized? Acidic->Lyo No Trehalose Use Trehalose (High Stability, Non-Reducing) Acidic->Trehalose Yes (Risk of Hydrolysis) Sucrose Use Sucrose (Cost Effective, Standard) Lyo->Sucrose No (Liquid Formulation) CheckTg Req. Storage Temp > 25°C? Lyo->CheckTg Yes Mannitol Add Mannitol (Bulking Agent) CheckTg->Trehalose Yes (Need High Tg) CakeStructure Is Cake Elegance Critical? CheckTg->CakeStructure No CakeStructure->Sucrose No CakeStructure->Mannitol Yes (Combine w/ Trehalose)

Figure 2: Excipient selection logic. Trehalose is favored for acidic formulations, high-temperature storage requirements, or when reducing sugar risks must be eliminated.

References

  • Ohtake, S., & Wang, Y. J. (2011). Trehalose: Current Use and Future Applications. Journal of Pharmaceutical Sciences. Link

  • Crowe, J. H., et al. (2001). The mechanism of preservation of cells and proteins by trehalose. Cryobiology. Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Pyrogen and Endotoxins Testing.[4] (2012).[4] Link

  • European Pharmacopoeia (Ph.[1][5] Eur.). Chapter 2.6.14: Bacterial Endotoxins.[5]Link

  • Pikal, M. J., et al. (2008). Solid State Chemistry of Proteins: lyophilization and stability. (Contextualizing Tg differences between Sucrose and Trehalose). Link

Sources

Advanced Solid-State Characterization of Trehalose Hydrates via Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trehalose is a non-reducing disaccharide critical to the biopharmaceutical industry, primarily serving as a lyoprotectant for protein formulations. While Trehalose Dihydrate (


)  is the thermodynamically stable starting material, the drying processes (lyophilization/spray drying) aim to generate specific solid states—often amorphous or anhydrous—to stabilize biologics.

The "Monohydrate" Challenge: Unlike glucose, Trehalose Monohydrate is not a stable, standard commercial polymorph. It typically exists as a transient intermediate during the dehydration of the dihydrate to the anhydrate (


 or 

) or within mixed-phase systems. Therefore, "analyzing this compound" is effectively a Process Analytical Technology (PAT) challenge: detecting the stoichiometric loss of water and distinguishing the transient monohydrate state from the stable dihydrate and the target amorphous/anhydrous phases.

This guide details the Raman spectroscopic protocols required to resolve these subtle hydration states, comparing the technique against traditional XRD and DSC methods.[1]

Part 1: The Solid-State Landscape

To analyze the monohydrate state, one must first define the boundary conditions of the trehalose pseudopolymorph landscape:

  • Trehalose Dihydrate (

    
    ):  The stable crystalline form. Characterized by a distinct hydrogen-bonding network.[2]
    
  • This compound (

    
    ):  A metastable/transient phase often observed during controlled dehydration (e.g., heating 
    
    
    
    at slow rates). It represents a stoichiometric ratio of 1:1 (Water:Trehalose).
  • Anhydrous Trehalose (

    
    ):  Crystalline forms with no water.
    
  • Amorphous Trehalose: The disordered glassy state, ideal for protein immobilization but hygroscopic and prone to recrystallization.

Part 2: Comparative Technology Analysis

While X-Ray Diffraction (XRD) is the regulatory "gold standard" for crystallinity, it fails in real-time process monitoring. Raman spectroscopy offers a distinct advantage in detecting the local environment of water molecules (hydration state).

Table 1: Performance Matrix – Raman vs. Alternatives
FeatureRaman SpectroscopyX-Ray Diffraction (XRD)DSC (Thermal Analysis)
Primary Detection Molecular vibrations (fingerprint) & H-bonding (OH region)Long-range crystal lattice orderHeat flow (Transitions,

,

)
Hydrate Sensitivity High: Directly measures OH stretching (

)
High: Distinct Bragg peaks for different hydratesMedium: Dehydration endotherms overlap; requires hermetic sealing
Sample Integrity Non-Destructive: Can measure through glass vialsDestructive/Invasive: Requires sample grinding/mountingDestructive: Sample is consumed
Speed Seconds to Minutes (Real-time PAT capable)15–60 Minutes30–120 Minutes
Amorphous Limit Detects "pre-crystallization" orderingPoor sensitivity to <5% crystallinityGood for

, but misses structural nuance
Best Use Case In-line monitoring of dehydration (Monohydrate ID) Final product release testing (Batch release)formulation stability profiling

Part 3: Raman Spectral Fingerprinting

Distinguishing the hydration states requires targeting two specific spectral regions. The "Monohydrate" signature is often defined by a shift in the OH region and a collapse of specific fingerprint bands relative to the Dihydrate.

Key Spectral Markers[3][4][5][6][7][8]
  • The "Water Region" (

    
    ): 
    
    • Dihydrate: Shows sharp, resolved peaks due to ordered water within the lattice.

    • Monohydrate/Dehydrating: As water leaves, these peaks broaden and intensity ratios invert.

    • Amorphous:[2][3] A broad, featureless "Gaussian-like" halo.

  • The Fingerprint Region (

    
    ): 
    
    • 
       (Glycosidic Linkage):  Highly sensitive to conformational changes. The dihydrate has sharp peaks at 
      
      
      
      and
      
      
      .
    • 
       (CH Stretch):  The CH stretch serves as an internal standard. The ratio of 
      
      
      
      is the most robust metric for quantifying the water-to-sugar ratio (stoichiometry).

Part 4: Experimental Protocol (Senior Scientist Workflow)

Objective: Isolate and identify the transient this compound phase during a controlled dehydration study.

Instrumentation Setup
  • Laser Source: 785 nm (Preferred).

    • Reasoning: Trehalose samples often contain trace protein or excipient impurities that fluoresce under 532 nm. 785 nm suppresses fluorescence while maintaining sufficient scattering efficiency.

  • Objective: 50x Long Working Distance (LWD).

    • Reasoning: Allows focusing inside a glass vial or temperature-controlled stage without thermal interference.

  • Resolution: High resolution grating (

    
     spectral resolution) is required to resolve the splitting of fingerprint peaks between polymorphs.
    
Sample Preparation & Environmental Control
  • Apparatus: Linkam THMS600 (or equivalent) temperature-controlled stage.

  • Sample: Pure Trehalose Dihydrate crystals.

  • Protocol:

    • Load sample into a hermetically sealed cell with a quartz window (prevents uncontrolled atmospheric re-humidification).

    • Purge with dry

      
       gas.
      
Acquisition Workflow (Dehydration Monitoring)

To capture the transient Monohydrate phase, we use a "Ramp-and-Hold" thermal profile.

  • Step 1 (Baseline): Acquire spectrum at

    
    . Verify Dihydrate peaks (
    
    
    
    region).
  • Step 2 (Ramp): Heat at

    
     to 
    
    
    
    .
    • Continuous Acquisition: Set spectrometer to "Kinetic Mode" (Spectra every 30 seconds).

  • Step 3 (The Monohydrate Window): At

    
     (depending on humidity), the Dihydrate loses water.
    
    • Observation: Watch for the disappearance of the sharp

      
       band and the shift  of the glycosidic band at 
      
      
      
      .
    • Trigger: The Monohydrate phase is characterized by a specific intermediate intensity in the OH region before the spectrum fully transitions to the Anhydrate form (which lacks the water bands entirely).

Data Pre-Processing (Crucial for Quant)

Raw data is often noisy due to thermal effects.

  • Cosmic Ray Removal: Standard deviation filter.

  • Baseline Correction: Asymmetric Least Squares (AsLS) to remove fluorescence drift during heating.

  • Normalization: Vector normalization (SNV) or normalize to the invariant CH stretch peak at

    
    . Do not normalize to the highest peak if that peak is changing phase.
    

Part 5: Workflow Visualization

The following diagram illustrates the logical flow for differentiating Trehalose hydrates using Raman Chemometrics.

TrehaloseAnalysis Start Sample: Trehalose Solid State Acquisition Raman Acquisition (785nm, Kinetic Mode) Start->Acquisition PreProcess Pre-Processing (Baseline Corr. + CH-Norm) Acquisition->PreProcess SpectralCheck Check OH Region (3000-3600 cm⁻¹) PreProcess->SpectralCheck Result_Dihydrate Sharp Peaks Present (Stable Dihydrate) SpectralCheck->Result_Dihydrate High Intensity Sharp Structure Result_Anhydrate No OH Bands (Anhydrate) SpectralCheck->Result_Anhydrate Zero Intensity Result_Amorphous Broad Halo (Amorphous Glass) SpectralCheck->Result_Amorphous Broad/Diffuse Result_Mono Intermediate Intensity (Transient Monohydrate) SpectralCheck->Result_Mono Stoichiometric Shift (50% Intensity drop) Result_Mono->Acquisition Increase Sampling Rate (Capture Transient)

Caption: Logic flow for classifying Trehalose hydration states based on spectral markers in the OH stretching region.

References

  • Chan, K. L. A., et al. (2014). "Generation and Characterization of Standardized Forms of Trehalose Dihydrate and Their Associated Solid-State Behavior." Crystal Growth & Design. [Link]

  • Simperler, A., et al. (2006). "Glass transition temperature of trehalose: a Raman spectroscopic study." Journal of Physical Chemistry B. [Link]

  • Wolkers, W. F., et al. (2004). "Monitoring Phase Transformations in Intact Tablets of Trehalose by FT-Raman Spectroscopy." Journal of Pharmaceutical Sciences. [Link]

  • Mottillo, C., & Friščić, T. (2012). "Raman spectroscopy for monitoring the dehydration of trehalose dihydrate." CrystEngComm. [Link]

  • Kacuráková, M., & Mathlouthi, M. (1996). "FTIR and laser-Raman spectra of oligosaccharides in water: characterization of the glycosidic bond." Carbohydrate Research. [Link][2]

Sources

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